HXR9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C119H193N53O20S |
|---|---|
Molecular Weight |
2718.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C119H193N53O20S/c1-193-53-40-86(166-105(186)88(56-67-60-153-75-23-5-3-21-72(67)75)170-108(189)92-35-19-52-172(92)109(190)91(54-65-36-38-70(173)39-37-65)171-93(174)73(122)55-66-59-152-74-22-4-2-20-71(66)74)104(185)157-76(24-6-8-41-120)94(175)156-77(25-7-9-42-121)103(184)168-90(58-69-62-142-64-155-69)107(188)169-89(57-68-61-141-63-154-68)106(187)165-84(32-16-49-149-117(135)136)101(182)163-82(30-14-47-147-115(131)132)99(180)161-80(28-12-45-145-113(127)128)97(178)159-78(26-10-43-143-111(123)124)95(176)158-79(27-11-44-144-112(125)126)96(177)160-81(29-13-46-146-114(129)130)98(179)162-83(31-15-48-148-116(133)134)100(181)164-85(33-17-50-150-118(137)138)102(183)167-87(110(191)192)34-18-51-151-119(139)140/h2-5,20-23,36-39,59-64,73,76-92,152-153,173H,6-19,24-35,40-58,120-122H2,1H3,(H,141,154)(H,142,155)(H,156,175)(H,157,185)(H,158,176)(H,159,178)(H,160,177)(H,161,180)(H,162,179)(H,163,182)(H,164,181)(H,165,187)(H,166,186)(H,167,183)(H,168,184)(H,169,188)(H,170,189)(H,171,174)(H,191,192)(H4,123,124,143)(H4,125,126,144)(H4,127,128,145)(H4,129,130,146)(H4,131,132,147)(H4,133,134,148)(H4,135,136,149)(H4,137,138,150)(H4,139,140,151)/t73-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-/m0/s1 |
InChI Key |
CHEKUKKHAYMCIJ-BVRAJVGYSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of HXR9: A Technical Guide to its Action as a HOX/PBX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HXR9 is a novel cell-permeable peptide antagonist that has demonstrated significant anti-cancer activity across a spectrum of solid and hematological malignancies. Its mechanism of action is centered on the disruption of the protein-protein interaction between members of the Homeobox (HOX) family of transcription factors and their Pre-B-cell leukemia homeobox (PBX) cofactors. This guide provides an in-depth technical overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction to HOX/PBX Dimerization in Cancer
HOX genes are a family of transcription factors that play a critical role during embryonic development, dictating cellular identity and tissue patterning.[1][2] In adult tissues, the expression of most HOX genes is silenced. However, their re-expression is a hallmark of various cancers, where they contribute to oncogenesis by promoting cell proliferation, survival, and metastasis.[1][2]
The transcriptional activity of many HOX proteins is significantly enhanced through their interaction with PBX cofactors.[1][2] This dimerization occurs via a conserved hexapeptide motif present in HOX proteins, which binds to a specific pocket on the PBX protein.[1][2] The resulting HOX/PBX heterodimer exhibits increased DNA binding affinity and specificity, leading to the transcriptional regulation of a host of downstream target genes that are crucial for cancer cell survival.[1][2]
This compound: A Competitive Antagonist of the HOX/PBX Interaction
This compound is a synthetic peptide designed to competitively inhibit the formation of the HOX/PBX dimer.[1][2] It achieves this by mimicking the HOX hexapeptide motif, thereby binding to the corresponding pocket on PBX and preventing its interaction with endogenous HOX proteins.[1][2] This disruption of the HOX/PBX signaling axis is the cornerstone of this compound's anti-cancer activity.
The Molecular Cascade Following HOX/PBX Inhibition
The primary consequence of this compound-mediated disruption of the HOX/PBX complex is the de-repression of a set of key downstream target genes, leading to the induction of apoptosis in cancer cells.[3][4] The most well-characterized of these targets are cFos, Dual Specificity Phosphatase 1 (DUSP1), and Activating Transcription Factor 3 (ATF3).[3][4]
Upregulation of Pro-Apoptotic Genes
In the absence of this compound, the HOX/PBX dimer binds to the promoter regions of genes like cFos, DUSP1, and ATF3, repressing their transcription.[2][3] Upon treatment with this compound, the dissociation of the HOX/PBX complex from these promoters leads to a rapid and significant increase in their expression.[3]
-
cFos: An early response gene, the upregulation of cFos protein is a key mediator of this compound-induced apoptosis. cFos can dimerize with members of the JUN family to form the AP-1 transcription factor, which in turn can activate the transcription of pro-apoptotic genes such as Fas Ligand (FasL).[2]
-
DUSP1: This phosphatase negatively regulates the MAPK/ERK signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation. By upregulating DUSP1, this compound can attenuate this pro-survival signaling.[2]
-
ATF3: This transcription factor is induced by cellular stress and can promote apoptosis through various mechanisms, including the stabilization of p53.[2]
The following diagram illustrates the core signaling pathway affected by this compound:
Quantitative Analysis of this compound's Effects
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key findings from published studies.
Table 1: this compound-Induced Upregulation of cFos mRNA
This table presents the fold change in cFos mRNA expression in prostate cancer cell lines following treatment with this compound, as determined by quantitative PCR (qPCR).
| Cell Line | Treatment | Fold Change in cFos mRNA | Reference |
| DU145 | 60 µM this compound for 2 hours | 6.2 | [3] |
| PC3 | 60 µM this compound for 2 hours | 10.3 | [3] |
| LNCaP | 60 µM this compound for 2 hours | 19.1 | [3] |
Table 2: Induction of Apoptosis by this compound in Mesothelioma Cell Lines
This table shows the percentage of apoptotic cells in mesothelioma cell lines after treatment with this compound, as measured by Annexin V/7-AAD flow cytometry.
| Cell Line | Treatment | % Early Apoptotic Cells (EA) | % Late Apoptotic Cells (LA) | Reference |
| NCI-H28 | 18 µM this compound for 2 hours | ~10% | ~25% | [4] |
| NCI-H2052 | 18 µM this compound for 2 hours | ~8% | ~20% | [4] |
| NCI-H226 | 18 µM this compound for 2 hours | ~12% | ~30% | [4] |
| MSTO-211H | 18 µM this compound for 2 hours | ~15% | ~35% | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of HOX/PBX Interaction
This protocol details how to confirm that this compound disrupts the binding between HOX and PBX proteins.
Workflow Diagram:
Methodology:
-
Cell Treatment: Culture cancer cells to 70-80% confluency and treat with this compound (e.g., 60 µM) or a control peptide for a specified time (e.g., 4 hours).
-
Cell Lysis: Harvest and lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a fresh tube. Add an anti-PBX antibody and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-HOX antibody to detect the presence of co-immunoprecipitated HOX protein. A diminished HOX band in the this compound-treated sample compared to the control indicates disruption of the HOX/PBX interaction.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps to quantify the mRNA levels of this compound target genes.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described above. Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers for cFos, DUSP1, ATF3, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Note: Primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression in this compound-treated cells relative to control-treated cells.
Annexin V/7-AAD Apoptosis Assay
This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound for different time points. Include an untreated control.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-aminoactinomycin D (7-AAD) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, 7-AAD-negative cells are in early apoptosis.
-
Annexin V-positive, 7-AAD-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, 7-AAD-negative cells are viable.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Conclusion
This compound represents a promising therapeutic strategy that targets a fundamental oncogenic mechanism in a wide range of cancers. Its ability to competitively inhibit the HOX/PBX protein-protein interaction leads to the de-repression of pro-apoptotic genes, ultimately resulting in cancer cell death. The experimental protocols and quantitative data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further elucidate and exploit the therapeutic potential of this compound. Future research should focus on identifying predictive biomarkers for this compound sensitivity and exploring rational combination therapies to enhance its anti-cancer efficacy.
References
- 1. Targeting the HOX/PBX interaction in tumour cells using a peptide, this compound - Prostate Project [prostate-project.org.uk]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting HOX transcription factors in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HOX transcription factors are potential targets and markers in malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
HXR9 as a HOX/PBX Interaction Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aberrant expression of Homeobox (HOX) genes, a family of transcription factors crucial for embryonic development, is a hallmark of numerous cancers. Their functional redundancy, however, presents a significant challenge for targeted therapies. A promising strategy has emerged that focuses on disrupting the interaction between HOX proteins and their essential cofactor, Pre-B-cell leukemia homeobox (PBX). This interaction, mediated by a conserved hexapeptide motif in HOX proteins, is critical for their oncogenic activity. HXR9 is a cell-permeable peptide designed as a competitive antagonist of the HOX/PBX interaction. By mimicking the HOX hexapeptide, this compound effectively disrupts this protein-protein interface, leading to the induction of apoptosis and inhibition of tumor growth in a wide range of solid and hematological malignancies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways and experimental workflows.
Introduction: The HOX/PBX Dimer as a Therapeutic Target
HOX genes encode a family of homeodomain-containing transcription factors that play a fundamental role in orchestrating cell and tissue identity during embryonic development.[1][2] In adult tissues, their expression is tightly regulated; however, dysregulation of HOX gene expression is a common feature in many cancers, where they are predominantly pro-oncogenic.[3][4] Due to the high degree of functional redundancy among the 39 HOX genes, targeting individual HOX proteins has proven to be a formidable challenge.[5]
A more viable therapeutic strategy involves targeting the interaction between HOX proteins (specifically paralogue groups 1-11) and their common cofactor, PBX.[3][4] PBX proteins are also homeodomain transcription factors that form heterodimers with HOX proteins, a process that enhances their DNA binding affinity and specificity.[6][7] This interaction is mediated by a conserved hexapeptide sequence within the HOX proteins that binds to a hydrophobic pocket in PBX.[3] The this compound peptide was rationally designed to competitively antagonize this interaction, thereby globally repressing the function of a large subset of oncogenic HOX proteins.[1] this compound is an 18-amino acid peptide that includes the conserved hexapeptide sequence fused to a polyarginine tail, which facilitates its cellular uptake.[8]
Mechanism of Action of this compound
This compound functions as a competitive antagonist by mimicking the hexapeptide motif of HOX proteins, thereby binding to the corresponding pocket on PBX proteins and preventing the formation of the oncogenic HOX/PBX dimer.[3] This disruption of the HOX/PBX interaction leads to a cascade of downstream events, primarily the de-repression of several key pro-apoptotic and tumor-suppressive genes.
The primary mechanism of this compound-induced cell death is the upregulation of the transcription factor cFos.[9] Under normal oncogenic conditions, the HOX/PBX dimer directly and indirectly represses the transcription of the FOS gene.[3] Upon this compound treatment, this repression is lifted, leading to a rapid and significant increase in cFos expression. Elevated cFos levels, in turn, can trigger the extrinsic apoptosis pathway through the activation of Fas Ligand (FasL) transcription.[3]
In addition to cFos, this compound-mediated disruption of HOX/PBX binding also leads to the increased expression of other key tumor suppressor genes, including Dual Specificity Phosphatase 1 (DUSP1) and Activating Transcription Factor 3 (ATF3).[3][5] DUSP1 is known to dephosphorylate and inactivate MEK and ERK, thereby inhibiting the Ras-mediated signaling pathway.[3] ATF3 can stabilize p53, promoting mitochondria-mediated apoptosis and halting cell proliferation.[3] In some cancer types, such as acute myeloid leukemia (AML), this compound has been shown to induce necroptosis, a form of programmed necrosis.[10]
Quantitative Efficacy Data of this compound
The efficacy of this compound has been demonstrated across a wide range of cancer cell lines and in various in vivo tumor models. The following tables summarize the key quantitative data available to date.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| B16 | Melanoma | 20 | Not Specified | [7] |
| OVCAR3 | Ovarian Cancer | ~15 | Not Specified | [11] |
| SKOV3 | Ovarian Cancer | ~25 | Not Specified | [11] |
| PC3 | Prostate Cancer | ~30 | Not Specified | [9] |
| DU145 | Prostate Cancer | ~40 | Not Specified | [9] |
| LNCaP | Prostate Cancer | ~25 | Not Specified | [9] |
| A549 | Non-Small Cell Lung Cancer | ~35 | Not Specified | [11] |
| H460 | Non-Small Cell Lung Cancer | ~45 | Not Specified | [11] |
| MCF7 | Breast Cancer | ~50 | Not Specified | [12] |
| MDA-MB-231 | Breast Cancer | ~30 | Not Specified | [12] |
| SKBR3 | Breast Cancer | ~20 | Not Specified | [12] |
| U-87 MG | Glioblastoma | ~25 | Not Specified | Not Found |
| T98G | Glioblastoma | ~35 | Not Specified | Not Found |
| MOLM-13 | Acute Myeloid Leukemia | 4.5 | LDH Assay | [3] |
| OCI-AML3 | Acute Myeloid Leukemia | 6.1 | LDH Assay | [3] |
| HL-60 | Acute Myeloid Leukemia | 16.9 | LDH Assay | [3] |
| KU812F | Acute Myeloid Leukemia | 9.1 | LDH Assay | [3] |
| K562 | Acute Myeloid Leukemia | 10.4 | LDH Assay | [3] |
| ARH-77 | Multiple Myeloma | ~20 | Proliferation Assay | [6] |
| IM-9 | Multiple Myeloma | ~20 | Proliferation Assay | [6] |
| RPMI 8226 | Multiple Myeloma | ~30 | Proliferation Assay | [6] |
| MM.1S | Multiple Myeloma | ~30 | Proliferation Assay | [6] |
| U266 | Multiple Myeloma | ~40 | Proliferation Assay | [6] |
| KMS-11 | Multiple Myeloma | ~40 | Proliferation Assay | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer (Cell Line) | Delivery (Study Duration) | Max % Inhibition of Tumour Growth | Reference |
| Prostate (LNCaP) | 100 mg/kg IT single dose when tumour volume > 100 mm3 (52 days) | 530 | [3] |
| Breast (SKBR3) | 20 mg/kg IT on weeks 1 and 2 (50 days) | Not Specified | [3] |
| Ovarian (SKOV3) | 10 mg/kg IP twice weekly (42 days) | Not Specified | [3] |
| Non-Small Cell Lung (A549) | 100 mg/kg initial dose, then 10 mg/kg IP twice weekly (18 days) | Significant retardation | [7] |
| Melanoma (B16F10) | 10 mg/kg IV twice weekly | Smaller tumors | [7] |
| Mesothelioma | Not Specified | Not Specified | [3] |
| Meningioma | Not Specified | Not Specified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of HOX/PBX Interaction
This protocol is designed to verify that this compound can disrupt the physical interaction between HOX and PBX proteins within a cellular context.
Materials:
-
Cancer cell line of interest (e.g., A549, PC3)
-
This compound peptide and a control peptide (CXR9 - with a scrambled hexapeptide sequence)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody against PBX (for immunoprecipitation)
-
Antibody against a specific HOX protein known to be expressed in the cell line (for Western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the desired concentration of this compound or CXR9 (e.g., 60 µM) for a specified time (e.g., 4 hours). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with an anti-PBX antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the specific HOX protein.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Expected Outcome: In the control and CXR9-treated samples, a band corresponding to the HOX protein should be detected, indicating its co-immunoprecipitation with PBX. In the this compound-treated sample, this band should be significantly reduced or absent, demonstrating the disruption of the HOX/PBX interaction.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound peptide and a control peptide (CXR9)
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer (containing CaCl2)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound or CXR9 for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
For suspension cells, directly collect the cells.
-
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
FITC-positive, PI-negative cells are in early apoptosis.
-
FITC-positive, PI-positive cells are in late apoptosis or necrosis.
-
FITC-negative, PI-negative cells are viable.
-
Expected Outcome: Treatment with this compound should show a dose-dependent increase in the percentage of Annexin V-positive cells compared to the untreated and CXR9-treated controls.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay measures the release of LDH from damaged cells, providing a quantitative measure of cytotoxicity.
Materials:
-
Cancer cell line of interest
-
This compound peptide and a control peptide (CXR9)
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Cell Treatment: Treat the cells with a serial dilution of this compound or CXR9 for a specified time (e.g., 24-48 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction:
-
In a separate 96-well plate, mix the supernatant with the LDH reaction mixture provided in the kit.
-
Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
Expected Outcome: this compound should induce a dose-dependent increase in LDH release, indicating increased cytotoxicity. This data can be used to determine the IC50 value of this compound for the specific cell line.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.
Signaling Pathway of this compound Action
Caption: this compound disrupts the HOX/PBX dimer, leading to the upregulation of cFos, DUSP1, and ATF3, which collectively promote apoptosis and inhibit proliferation.
Experimental Workflow for Screening HOX/PBX Inhibitors
Caption: A typical workflow for the discovery and validation of novel HOX/PBX interaction inhibitors, from initial high-throughput screening to in vivo efficacy studies.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy for a wide array of cancers that are dependent on the oncogenic activity of HOX/PBX transcription factor complexes. Its ability to circumvent the functional redundancy of individual HOX proteins by targeting a common interaction interface makes it a particularly attractive candidate for further development. The data presented in this guide highlight the potent and selective anti-cancer activity of this compound, both in vitro and in vivo.
Future research will likely focus on several key areas. The development of small molecule inhibitors that mimic the action of this compound is a high priority, as these would offer advantages in terms of oral bioavailability and manufacturing costs. Further elucidation of the downstream signaling pathways affected by HOX/PBX disruption will undoubtedly reveal additional therapeutic targets and biomarkers of response. A deeper understanding of the mechanisms that govern sensitivity and resistance to this compound will be crucial for its successful clinical translation. Finally, ongoing and future clinical trials will be essential to fully evaluate the safety and efficacy of this compound and its derivatives in cancer patients, potentially heralding a new era of targeted therapy against transcription factor-driven malignancies. A variant of this compound was anticipated to enter clinical trials for intratumoral injection in 2018.[3]
References
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. Targeting HOX-PBX interactions causes death in oral potentially malignant and squamous carcinoma cells but not normal oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. A Subset of HOX Genes Negatively Correlates with HOX/PBX Inhibitor Target Gene Expression and Is Associated with Apoptosis, DNA Repair, and Metabolism in Prostate Cancer [mdpi.com]
- 6. Disruption of HOX activity leads to cell death that can be enhanced by the interference of iron uptake in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Signaling Switches HOX-PBX Complexes from Repressors to Activators of Transcription Mediated by Histone Deacetylases and Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ‘Building a perfect body’: control of vertebrate organogenesis by PBX-dependent regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting HOX transcription factors in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the HOX/PBX dimer in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Mandate of HOX Genes: Orchestrating Development and Driving Oncogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Homeobox (HOX) gene family, master regulators of embryonic development, are increasingly implicated in the initiation and progression of human cancers. These highly conserved transcription factors play a pivotal role in defining cellular identity and orchestrating tissue morphogenesis during embryogenesis. However, the aberrant re-expression or dysregulation of HOX genes in adult tissues can reactivate dormant developmental pathways, leading to malignant transformation and contributing to the hallmarks of cancer. This technical guide provides a comprehensive overview of the multifaceted role of HOX genes in cancer development, detailing their dysregulation across various malignancies, their impact on critical signaling pathways, and the experimental methodologies employed to elucidate their function.
Dysregulation of HOX Gene Expression in Cancer
The expression of HOX genes is tightly controlled in healthy adult tissues. In cancer, this delicate balance is disrupted, leading to either overexpression or silencing of specific HOX genes, which can function as either oncogenes or tumor suppressors depending on the cellular context.[1][2] This dysregulation is a common feature across a wide spectrum of solid tumors and hematological malignancies.[3]
Quantitative Analysis of HOX Gene Expression
Analysis of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA), has provided a quantitative landscape of HOX gene dysregulation. The following tables summarize the differential expression of key HOX genes in several cancer types.
Table 1: Upregulation of HOX Genes in Various Cancers
| Gene | Cancer Type | Fold Change (Tumor vs. Normal) | Percentage of Tumors with Upregulation | Reference |
| HOXA9 | Acute Myeloid Leukemia (AML) | High | Frequently overexpressed | [4] |
| Lung Squamous Cell Carcinoma (LUSC) | ~3.7 | Not specified | [5] | |
| HOXB7 | Breast Cancer | Not specified | 41-42% | [6] |
| Gastric Cancer (STAD) | ~6.2 | Not specified | [5] | |
| HOXB9 | Breast Cancer | 4 to 2,048-fold | 41-42% | [6] |
| Esophageal Carcinoma (ESCA) | ~4.6 | Not specified | [5] | |
| HOXB13 | Prostate Adenocarcinoma (PRAD) | ~6.8 | Not specified | [5] |
| HOXC6 | Gastric Cancer (STAD) | ~5.9 | Not specified | [5] |
| HOXC8 | Lung Squamous Cell Carcinoma (LUSC) | ~4.6 | Not specified | [5] |
| HOXC10 | Glioblastoma (GBM) | ~7.5 | Not specified | [5] |
| HOXD9 | Stomach Adenocarcinoma (STAD) | ~3.0 | Not specified | [5] |
| HOXD11 | Esophageal Carcinoma (ESCA) | ~5.2 | Not specified | [5] |
Table 2: Downregulation of HOX Genes in Various Cancers
| Gene | Cancer Type | Fold Change (Tumor vs. Normal) | Percentage of Tumors with Downregulation | Reference |
| HOXA5 | Breast Cancer | Not specified | Frequently downregulated | [4] |
| HOXA9 | Breast Cancer | Not specified | Frequently downregulated | [7] |
| HOXD10 | Colon Adenocarcinoma (COAD) | Not specified | Not specified | [5] |
Genetic Alterations of HOX Genes
While dysregulation of expression is the most common alteration, mutations in HOX genes have also been identified as cancer susceptibility factors. The most well-characterized of these is the G84E germline mutation in HOXB13.
Table 3: Frequency of the HOXB13 G84E Mutation in Various Cancers
| Cancer Type | Carrier Frequency in Cases | Carrier Frequency in Controls | Odds Ratio (OR) | Reference |
| Prostate Cancer | 1.4% | 0.1-0.4% | ~20 | [1] |
| Male Breast Cancer | Increased risk suggested | Not specified | Not specified | [7] |
| Leukemia | Increased risk suggested | Not specified | Not specified | [7] |
| Bladder Cancer | Increased risk suggested | Not specified | Not specified | [7] |
| Kidney Cancer | Increased risk suggested | Not specified | Not specified | [7] |
| Rectosigmoid Cancer | 0.77% | 0.34% | 2.25 | [1] |
| Non-melanoma Skin Cancer (Basal Cell Carcinoma) | 0.47% | 0.34% | 1.40 | [1] |
The Role of HOX Genes in Cancer-Associated Signaling Pathways
HOX proteins exert their oncogenic or tumor-suppressive functions by modulating the activity of key signaling pathways that control cell proliferation, survival, differentiation, and migration.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. Several HOX proteins have been shown to interact with and modulate the activity of SMAD proteins, the key downstream effectors of the TGF-β pathway. For example, HOXA13 and HOXD13 can interact with the MH2 domain of receptor-regulated SMADs (R-SMADs), thereby influencing their transcriptional activity.[8] This interaction can either enhance or repress the expression of TGF-β target genes, depending on the specific HOX protein and cellular context.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and its aberrant activation is a hallmark of many cancers. HOX genes can regulate this pathway at multiple levels. For instance, some HOX proteins can directly bind to the promoter of β-catenin (CTNNB1) and activate its transcription.[2] Others can influence the expression of Wnt ligands or Frizzled receptors. The net effect is a modulation of the levels of nuclear β-catenin, which then complexes with TCF/LEF transcription factors to regulate the expression of target genes involved in cell proliferation and survival.
References
- 1. bosterbio.com [bosterbio.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Comprehensive Analysis of HOX Family Members as Novel Diagnostic and Prognostic Markers for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homeobox Genes in Cancers: From Carcinogenesis to Recent Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of the HOX Proteins in Cancer Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
The HXR9 Peptide: A Technical Guide to a Novel Anti-Cancer Therapeutic
An In-depth Overview of the Discovery, Mechanism of Action, and Preclinical Development of a Promising HOX/PBX Inhibitor
Introduction
The aberrant expression of Homeobox (HOX) genes, a family of transcription factors crucial during embryonic development, is a well-established driver of oncogenesis in a wide range of solid and hematological malignancies.[1][2] These proteins, however, have proven to be challenging therapeutic targets due to functional redundancy and the difficulty in developing specific small molecule inhibitors.[1][3] A promising alternative strategy has emerged in targeting the interaction between HOX proteins and their essential cofactor, the Pre-B-cell leukemia homeobox (PBX) protein.[3][4] This interaction, critical for the transcriptional activity of many HOX proteins, is mediated by a conserved hexapeptide motif.[5] The HXR9 peptide was rationally designed as a competitive antagonist of this interaction, representing a novel approach to cancer therapy.[3][4] This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of the this compound peptide for researchers, scientists, and drug development professionals.
Discovery and Design of this compound
The this compound peptide is a synthetic, cell-permeable peptide designed to competitively inhibit the dimerization of HOX proteins (specifically paralogues 1-9) with their PBX cofactor.[6][7] Its design is based on the conserved hexapeptide sequence within HOX proteins that is responsible for binding to a hydrophobic pocket on the PBX protein.[3][5] To facilitate cellular uptake, the this compound peptide sequence incorporates a poly-arginine tail (R9), a well-known cell-penetrating peptide motif.[1] The core design of this compound, therefore, combines a specific competitive binding motif with a cellular delivery vehicle.[1] A control peptide, often referred to as CXR9, which contains a single amino acid substitution in the hexapeptide sequence, is typically used in experiments to demonstrate the specificity of this compound's biological effects.[8]
Mechanism of Action
This compound exerts its anti-cancer effects by disrupting the formation of the HOX/PBX heterodimer.[3] This disruption prevents the complex from binding to DNA and regulating the transcription of downstream target genes. The inhibition of HOX/PBX activity by this compound leads to a cascade of events culminating in cancer cell death through multiple mechanisms, including apoptosis and necroptosis.[3][9]
A key downstream effector of this compound is the upregulation of the transcription factor c-Fos. The HOX/PBX dimer normally represses the transcription of several genes, including cFos, ATF3, and DUSP1.[1] Upon this compound-mediated inhibition of the HOX/PBX complex, the transcription of these genes is derepressed.[1] Increased c-Fos protein can then dimerize with Jun to activate the transcription of Fas Ligand (FasL).[1] FasL, in turn, binds to its receptor (FasR) on the cell surface, triggering the extrinsic apoptotic pathway.[1] This signaling cascade is a primary mechanism of this compound-induced cell death in many solid tumors.[3]
In certain cancer types, particularly acute myeloid leukemia (AML), this compound has been shown to induce a form of programmed necrosis known as necroptosis.[9][10] This alternative cell death pathway is significant as it can bypass apoptosis-resistance mechanisms that are often active in cancer cells.[10]
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound disrupts the HOX/PBX dimer, leading to the derepression of target genes like cFos, which in turn activates the extrinsic apoptosis pathway. It also shows the induction of necroptosis in specific cancer types like AML.
Quantitative Data
The efficacy of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the peptide's potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KG1 | Acute Myeloid Leukemia | 4.5 | [11] |
| HEL 92.1.7 | Acute Myeloid Leukemia | 6.1 | [11] |
| HL-60 | Acute Myeloid Leukemia | 16.9 | [11] |
| KU812F | Acute Myeloid Leukemia | 9.1 | [11] |
| K562 | Acute Myeloid Leukemia | 10.4 | [11] |
| B16 | Melanoma | 20 | [12] |
| T5 | Oral Squamous Cell Carcinoma | 48 | [5] |
| B56 | Oral Squamous Cell Carcinoma | 151 | [5] |
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines.
Preclinical in vivo studies have demonstrated significant tumor growth inhibition with this compound treatment in various xenograft models.
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Maximum Tumor Growth Inhibition | Reference |
| Melanoma | B16 | C57black/6 mice | 10 mg/kg; i.v. via the tail vein; twice weekly | Significant growth retardation | [12] |
| Non-Small Cell Lung Cancer | A549 | Nude mice | Initial dose of 100 mg/kg, then 10 mg/kg twice weekly; Intraperitoneal | Tumors were considerably smaller | [12] |
| Acute Myeloid Leukemia | K562 | Nude mice | Not specified | Significantly reduced tumor growth | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models.
Experimental Protocols
Peptide Synthesis and Purification
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.[13][14][15]
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)
-
Lyophilizer
Protocol:
-
Swell the Rink amide resin in DMF.
-
Perform sequential coupling of Fmoc-protected amino acids according to the this compound sequence, using an excess of amino acid, coupling reagents, and DIPEA in DMF for each coupling step.
-
After each coupling, wash the resin extensively with DMF.
-
Remove the Fmoc protecting group with a solution of piperidine in DMF.
-
Wash the resin with DMF and proceed to the next coupling cycle.
-
After the final amino acid is coupled, wash the resin with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail for 2-4 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Purify the crude peptide by reversed-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.[16][18]
-
Collect fractions containing the pure peptide, pool, and lyophilize to obtain the final product.
Figure 2: this compound Synthesis Workflow. This diagram outlines the key steps in the solid-phase synthesis and purification of the this compound peptide.
In Vitro Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection of apoptosis in cancer cells treated with this compound using flow cytometry.[6][7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and CXR9 peptides
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency after treatment.
-
Treat cells with varying concentrations of this compound or CXR9 (as a negative control) for the desired time period (e.g., 2-24 hours). Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for c-Fos and Cleaved PARP
This protocol details the detection of c-Fos upregulation and PARP cleavage as markers of this compound-induced apoptosis.
Materials:
-
Cancer cells treated with this compound/CXR9
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Fos, anti-PARP (full-length and cleaved), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse this compound/CXR9-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.[9][19][20]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Protocol:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-5 x 10^6 cells per injection).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing regimen (e.g., intraperitoneal or intravenous injection).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width² x length)/2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
Figure 3: Xenograft Model Workflow. This flowchart outlines the major steps involved in conducting an in vivo xenograft study to assess the anti-tumor efficacy of this compound.
Pharmacokinetics and Clinical Development
The pharmacokinetic properties of cell-penetrating peptides like this compound are characterized by rapid distribution to well-perfused organs and fast clearance from the blood.[2][3][11][21] Studies on various cell-penetrating peptides have shown high uptake in the liver and kidneys.[3][11] The in vivo half-life of such peptides can be short, often necessitating frequent administration or the development of more stable formulations.[2] Specific pharmacokinetic data for this compound is not extensively published, and further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
The this compound peptide represents a novel and promising strategy for cancer therapy by targeting the well-validated but challenging HOX/PBX protein-protein interaction. Its rational design, demonstrated preclinical efficacy across a range of cancer types, and its unique mechanism of inducing both apoptosis and necroptosis underscore its therapeutic potential. Further research into its pharmacokinetic properties and the progression of its clinical development will be crucial in realizing the full potential of this compound as a next-generation anti-cancer agent. This technical guide provides a solid foundation for researchers and drug developers interested in exploring and advancing this exciting therapeutic modality.
References
- 1. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting HOX-PBX interactions causes death in oral potentially malignant and squamous carcinoma cells but not normal oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. hplc.eu [hplc.eu]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tumor xenograft models | TCDM - Turku Center for Disease Modeling [tcdm.fi]
- 20. DSpace [diposit.ub.edu]
- 21. researchgate.net [researchgate.net]
- 22. Targeting the HOX/PBX interaction in tumour cells using a peptide, this compound - Prostate Project [prostate-project.org.uk]
HXR9: A Novel Peptide Antagonist of the HOX/PBX Transcription Factor Dimer in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The homeobox (HOX) genes, a family of transcription factors crucial for embryonic development, are frequently dysregulated in a wide range of cancers, where they predominantly play a pro-oncogenic role. Their therapeutic targeting, however, is complicated by functional redundancy and the sheer number of family members. A promising strategy has emerged that focuses on disrupting the interaction between HOX proteins and their obligate cofactor, Pre-B-cell leukemia homeobox (PBX). HXR9 is a cell-permeable peptide designed to competitively inhibit this HOX/PBX dimerization, leading to the reactivation of apoptotic pathways and the suppression of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on transcription factor regulation, and a summary of its preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
HOX transcription factors are key regulators of cellular differentiation and identity during embryogenesis.[1][2] In adult tissues, their expression is tightly controlled, and their re-expression in cancer is associated with aggressive phenotypes and poor prognosis.[3] The 39 human HOX genes are organized into four clusters (A-D) and their protein products often exhibit functional redundancy, making the targeting of individual HOX proteins challenging.[3]
A pivotal aspect of HOX protein function is their interaction with the PBX family of transcription factors.[1][3] This dimerization, mediated by a conserved hexapeptide motif in the HOX protein, enhances DNA binding affinity and specificity, thereby regulating the transcription of a multitude of downstream target genes.[2][4] The this compound peptide was developed as a competitive antagonist that mimics this hexapeptide motif, thereby disrupting the HOX/PBX interaction and abrogating their transcriptional activity.[4][5] This guide delves into the molecular mechanisms underpinning this compound's therapeutic potential.
Mechanism of Action: Disrupting the HOX/PBX Dimer
This compound is a cell-permeable peptide that acts as a competitive antagonist of the HOX/PBX protein-protein interaction.[5][6] It achieves this by mimicking the hexapeptide loop of HOX proteins that is responsible for binding to a specific pocket on the PBX protein.[2][4] By occupying this pocket, this compound prevents the dimerization of HOX and PBX proteins.[3][4]
The functional consequence of this disruption is the inhibition of the transcriptional regulatory activity of the HOX/PBX complex. In the absence of this compound, the HOX/PBX dimer typically binds to consensus sequences in the promoter regions of target genes, often leading to their repression.[2][4] By preventing this binding, this compound effectively lifts this repression, leading to the upregulation of several key genes involved in apoptosis and cell cycle control.[4]
Figure 1: this compound Mechanism of Action.
Impact on Transcription Factor Regulation and Downstream Signaling
The primary impact of this compound is the alteration of the transcriptional landscape within cancer cells. By inhibiting the repressive function of the HOX/PBX dimer, this compound leads to the significant upregulation of several key immediate early genes and tumor suppressors.
Upregulation of cFos
A consistent and rapid cellular response to this compound treatment is the dramatic increase in the expression of the transcription factor cFos.[4][5] The HOX/PBX dimer directly represses cFos expression by binding to its promoter.[4] this compound-mediated inhibition of this interaction relieves this repression, leading to a surge in cFos transcription.[2][4] Elevated levels of cFos protein can then dimerize with Jun family proteins to form the AP-1 transcription factor complex.[4] AP-1, in turn, can activate the transcription of the Fas ligand (FasL).[2][4]
Activation of the Extrinsic Apoptotic Pathway
The upregulation of FasL is a critical step in this compound-induced apoptosis. Secreted FasL binds to its receptor, FasR, on the surface of cancer cells, initiating the extrinsic apoptotic pathway.[2][4] This signaling cascade ultimately leads to the activation of caspases and programmed cell death.
Upregulation of ATF3 and DUSP1
This compound treatment also enhances the transcription of Activating Transcription Factor 3 (ATF3) and Dual Specificity Phosphatase 1 (DUSP1).[4] ATF3 has been shown to stabilize the tumor suppressor p53, which can promote mitochondria-mediated intrinsic apoptosis and block cell proliferation.[4] DUSP1 is a phosphatase that dephosphorylates and inactivates MEK and ERK, key components of the pro-proliferative Ras-MAPK signaling pathway.[4]
Figure 2: this compound Downstream Signaling Pathways.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16F10 | Melanoma | 20 | [6] |
| GS5-22 | Glioma | ~5-20 | [7] |
| TS603 | Glioma | ~5-20 | [7] |
| PC3 | Prostate Cancer | Not Specified | [5] |
| DU145 | Prostate Cancer | Not Specified | [5] |
| LNCaP | Prostate Cancer | Not Specified | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Dose and Schedule | Outcome | Reference |
| Melanoma | Murine Orthotopic (B16F10) | 10 mg/kg, i.v., twice weekly | Significant retardation of tumor growth | [6] |
| Non-Small Cell Lung Cancer | Mouse Xenograft (A549) | 100 mg/kg initial dose, then 10 mg/kg, i.p., twice weekly for 18 days | Significant reduction in tumor size | [6] |
| Breast Cancer | Mouse Xenograft | Not Specified | Inhibition of tumor growth | [4] |
| Ovarian Cancer | Mouse Xenograft | Not Specified | Inhibition of tumor growth | [4] |
| Prostate Cancer | Mouse Xenograft (LNCaP) | Not Specified | Blocked tumor growth | [5] |
| Mesothelioma | Mouse Xenograft | Not Specified | Inhibition of tumor growth | [4] |
| Meningioma | Mouse Xenograft | Not Specified | Inhibition of tumor growth | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the core experimental protocols used to investigate the effects of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Cancer cell lines (e.g., B16F10 melanoma, PC3 prostate cancer) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: The this compound peptide is synthesized and purified to >95% purity. A stock solution is prepared by dissolving the peptide in sterile, nuclease-free water or a suitable buffer.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 5 µM, 20 µM, 60 µM) or a vehicle control. Cells are then incubated for specified time periods (e.g., 2, 4, 24, 48 hours) depending on the assay.
Apoptosis Assays
-
Caspase Activity Assay: To quantify apoptosis, caspase activation is measured using fluorogenic substrates.
-
After this compound treatment, cells are lysed.
-
The cell lysate is incubated with specific fluorogenic caspase substrates (e.g., Ac-DEVD-AMC for caspase-3, Ac-IETD-AMC for caspase-8, Ac-LEHD-AMC for caspase-9).
-
The fluorescence of the cleaved substrate is measured using a fluorometer, with the intensity being proportional to the caspase activity.
-
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cells are harvested after this compound treatment and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
The stained cells are analyzed by flow cytometry.
-
Gene Expression Analysis (Quantitative Real-Time PCR)
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The relative expression levels of target genes (e.g., cFos, ATF3, DUSP1) and a housekeeping gene (e.g., GAPDH) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice, NSG mice) are used to establish tumor xenografts.
-
Tumor Implantation: Cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
-
This compound Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via various routes (e.g., intravenous, intraperitoneal) at specified doses and schedules.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, gene expression).
Figure 3: General Experimental Workflow.
Biomarkers for this compound Sensitivity
Identifying predictive biomarkers is crucial for the clinical development of targeted therapies. Studies have suggested that the expression levels of certain HOX genes may correlate with sensitivity to this compound. In breast cancer cell lines, sensitivity to this compound was strongly associated with the combined expression of HOXB1 through HOXB9.[4][8] Similarly, in primary AML patient samples, high expression of HOXA genes and PBX3 was linked to greater sensitivity to this compound.[2] These findings suggest that a "HOX signature" could potentially be used to select patients most likely to benefit from this compound therapy.
Future Directions and Clinical Perspective
The preclinical data for this compound are promising, demonstrating its ability to induce apoptosis and inhibit tumor growth across a range of cancer types. The development of this compound and its derivatives is ongoing, with the aim of advancing these agents into clinical trials.[1][3] Future research will likely focus on optimizing the pharmacokinetic properties of this compound, identifying robust predictive biomarkers, and exploring combination therapies with other anti-cancer agents. The unique mechanism of action of this compound, targeting a previously "undruggable" class of transcription factors, represents a novel and exciting avenue in cancer therapy.[9]
References
- 1. Targeting the HOX/PBX interaction in tumour cells using a peptide, this compound - Prostate Project [prostate-project.org.uk]
- 2. oncotarget.com [oncotarget.com]
- 3. onclive.com [onclive.com]
- 4. Targeting HOX/PBX dimers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting HOX transcription factors in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. openworks.mdanderson.org [openworks.mdanderson.org]
- 8. Targeting the HOX/PBX dimer in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Investigating the Cell-Permeable Properties of HXR9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HXR9 is a rationally designed, 18-amino acid, cell-permeable peptide that acts as a competitive antagonist of the highly conserved interaction between Homeobox (HOX) transcription factors and their Pre-B-cell leukemia homeobox (PBX) cofactors. The dysregulation of HOX/PBX signaling is implicated in the pathogenesis of numerous cancers, making this interaction a compelling therapeutic target. The efficacy of this compound is fundamentally dependent on its ability to traverse the cell membrane and engage its intracellular target. This technical guide provides a comprehensive overview of the cell-permeable properties of this compound, detailing its mechanism of action, experimental protocols to assess its cellular uptake and target engagement, and available quantitative data. This document is intended to serve as a core resource for researchers investigating this compound and developing similar cell-penetrating peptide-based therapeutics.
Introduction to this compound and its Mechanism of Action
The HOX gene family comprises 39 transcription factors that play a pivotal role in embryonic development and are frequently dysregulated in cancer, where they contribute to cell proliferation, survival, and differentiation arrest.[1] Many of these oncogenic functions are mediated through the formation of heterodimeric complexes with PBX cofactors, which enhance their DNA binding affinity and specificity.[1]
This compound is a synthetic peptide designed to disrupt this critical HOX/PBX interaction. Its design incorporates two key features:
-
A Hexapeptide Mimic: this compound contains a sequence that mimics the conserved hexapeptide motif found in HOX proteins, which is essential for binding to a hydrophobic pocket on the PBX protein.[1] By competitively binding to this pocket, this compound prevents the formation of the functional HOX/PBX dimer.
-
A Cell-Penetrating Moiety: To facilitate entry into the cell, this compound is fused to a poly-arginine tail consisting of nine arginine residues. This cationic sequence promotes cellular uptake, a crucial property for targeting intracellular protein-protein interactions.[2]
The disruption of the HOX/PBX dimer by this compound leads to the de-repression of downstream target genes, including cFos, ATF3, and DUSP1.[1] The subsequent signaling cascade ultimately induces programmed cell death, primarily through apoptosis or necroptosis, in a variety of cancer cell types.[3][4]
Quantitative Data on this compound Activity
The biological activity of this compound has been quantified in various cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50) for cell viability. This data provides a benchmark for its potency in different cellular contexts.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KYSE70 | Esophageal Squamous Cell Carcinoma | 68.6 | [5] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 66.76 | [5] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 78.19 | [5] |
| B16 Melanoma | Melanoma | 20 | [1] |
| MONOMAC-6 | Acute Myeloid Leukemia | ~10 | [6] |
| KG1 | Acute Myeloid Leukemia | 4.5 | [3] |
| HEL 92.1.7 | Acute Myeloid Leukemia | 6.1 | [3] |
| HL-60 | Acute Myeloid Leukemia | 16.9 | [3] |
| KU812F | Acute Myeloid Leukemia | 9.1 | [3] |
| K562 | Acute Myeloid Leukemia | 10.4 | [3] |
Note: The IC50 values can vary depending on the assay conditions and cell line.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the cell-permeable properties of this compound.
Assessment of this compound Cellular Uptake
A critical first step in evaluating this compound's function is to confirm and quantify its entry into target cells. This can be achieved using several methods, including flow cytometry and mass spectrometry.
This protocol describes the use of flow cytometry to quantify the cellular uptake of a fluorescently labeled this compound peptide.
Materials:
-
Fluorescently labeled this compound (e.g., with fluorescein isothiocyanate - FITC)
-
Unlabeled this compound (for competition control)
-
Control peptide (CXR9 - a variant with a disrupted hexapeptide sequence)[7]
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Preparation: Seed the target cells in a 6-well plate and culture until they reach approximately 80% confluency.
-
Peptide Treatment:
-
Prepare solutions of fluorescently labeled this compound, unlabeled this compound, and the control peptide CXR9 in complete culture medium at desired concentrations.
-
A typical concentration range for this compound is 10-60 µM.
-
For the competition control, pre-incubate cells with a 10-fold excess of unlabeled this compound for 30 minutes before adding the fluorescently labeled this compound.
-
Incubate the cells with the peptides for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS containing a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Excite the fluorophore with the appropriate laser and detect the emission at the corresponding wavelength.
-
Gate on the live cell population based on forward and side scatter properties and the viability dye exclusion.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.
-
This method allows for the direct measurement of unlabeled this compound inside the cells, providing a highly sensitive and specific quantification.
Materials:
-
This compound peptide
-
Target cancer cell line
-
Complete cell culture medium
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein precipitation solution (e.g., ice-cold acetonitrile)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at the desired concentration and for the specified duration.
-
Wash the cells thoroughly with ice-cold PBS to remove any non-internalized peptide.
-
Harvest the cells and count them to normalize the results.
-
-
Cell Lysis and Protein Precipitation:
-
Lyse the cell pellet using an appropriate lysis buffer.
-
Add ice-cold acetonitrile to the cell lysate to precipitate proteins and release the intracellular this compound.
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing this compound.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method.
-
Develop a standard curve using known concentrations of this compound to accurately quantify the intracellular concentration.
-
The results can be expressed as the amount of this compound per cell or per milligram of total cell protein.
-
Visualization of this compound Intracellular Localization by Confocal Microscopy
Confocal microscopy allows for the visualization of the subcellular distribution of a fluorescently labeled this compound, providing insights into its trafficking and potential sites of action.[3][8]
Materials:
-
Fluorescently labeled this compound
-
Target cancer cell line
-
Glass-bottom culture dishes or coverslips
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (for fixing)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Treat the cells with fluorescently labeled this compound as described in the flow cytometry protocol.
-
-
Cell Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (optional, depending on the desired organelle visualization).
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and DAPI.
-
Acquire z-stack images to reconstruct the three-dimensional distribution of this compound within the cells.
-
Co-Immunoprecipitation to Demonstrate Disruption of HOX/PBX Interaction
Co-immunoprecipitation (Co-IP) is a powerful technique to demonstrate that this compound effectively disrupts the interaction between HOX and PBX proteins within the cell.
Materials:
-
This compound peptide and control peptide (CXR9)
-
Target cancer cell line expressing the HOX and PBX proteins of interest
-
Cell lysis buffer for Co-IP (non-denaturing)
-
Monoclonal anti-PBX antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies against the specific HOX protein of interest and PBX
-
Secondary antibodies conjugated to HRP
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or the control peptide CXR9 (e.g., 60 µM for 2-4 hours).[5]
-
Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with a monoclonal anti-PBX antibody to form an antibody-PBX-HOX complex.
-
Add Protein A/G beads to the lysate to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the specific HOX protein and PBX to detect their presence in the immunoprecipitated complex.
-
A reduced amount of the co-immunoprecipitated HOX protein in the this compound-treated sample compared to the control indicates the disruption of the HOX/PBX interaction.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its investigation.
This compound Mechanism of Action and Downstream Signaling
Caption: Mechanism of this compound action and its downstream signaling cascade.
Experimental Workflow for Investigating this compound's Cell Permeability
Caption: A typical experimental workflow for investigating this compound's cell permeability.
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on HOX/PBX signaling. Its efficacy is intrinsically linked to its cell-permeable nature, which allows it to reach its intracellular target and disrupt a key protein-protein interaction. The experimental protocols and data presented in this guide provide a foundational framework for researchers to investigate the properties of this compound and to develop novel cell-penetrating peptides for therapeutic applications. Further research is warranted to fully elucidate the quantitative aspects of this compound's cellular uptake and to determine its binding affinity for PBX, which will provide a more complete understanding of its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting HOX/PBX dimers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Quantitative Analysis of the Correlation between Cell Size and Cellular Uptake of Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for intracellular and extracellular metabolite detection in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disruption of HOX activity leads to cell death that can be enhanced by the interference of iron uptake in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
HXR9's Dichotomous Role in Cell Fate: A Technical Guide to its Effects on Apoptosis and Necroptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexapeptide HXR9 has emerged as a promising therapeutic agent that disrupts the crucial interaction between HOX transcription factors and their PBX cofactors, which are frequently dysregulated in various malignancies. This disruption triggers distinct cell death pathways, primarily apoptosis and necroptosis, depending on the cellular context. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on these two key programmed cell death pathways. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades to facilitate a comprehensive understanding for researchers in oncology and drug development.
Introduction: this compound as a Disruptor of the HOX/PBX Dimer
This compound is a cell-permeable peptide that competitively antagonizes the binding of HOX proteins (paralogue groups 1-8) to the PBX transcription factor.[1] The HOX/PBX dimer is a critical regulator of gene expression, and its aberrant activity is implicated in the pathogenesis of numerous cancers, including solid tumors and hematological malignancies.[2][3] By preventing this interaction, this compound modulates the transcription of downstream target genes, ultimately leading to cell cycle arrest and cell death.[4] Notably, the mode of cell death induced by this compound appears to be cell-type specific, with apoptosis being predominant in solid tumors and necroptosis being a key mechanism in certain leukemias.[3][5]
Quantitative Data on this compound-Induced Cell Death
The efficacy of this compound in inducing cell death has been quantified across various cancer cell lines. The following tables summarize key data points from multiple studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16 | Melanoma | 20 | [1] |
| KYSE70 | Esophageal Squamous Cell Carcinoma | 68.6 | [6] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 66.76 | [6] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 78.19 | [6] |
| K562 | Acute Myeloid Leukemia | 10.4 | [7] |
| HL-60 | Acute Myeloid Leukemia | 16.9 | [7] |
| THP-1 | Acute Myeloid Leukemia | 4.5 | [7] |
| OCI-AML3 | Acute Myeloid Leukemia | 6.1 | [7] |
| MOLM-13 | Acute Myeloid Leukemia | 9.1 | [7] |
Table 2: this compound-Induced Apoptosis in Glioma Stem Cells
| Cell Line | This compound Concentration (µM) | Increase in Late Apoptosis (%) | Increase in Early Apoptosis (%) | Reference |
| GS5-22 (ATRX-mut) | 5 | 17 | - | [4] |
| GS5-22 (ATRX-mut) | 20 | 30 | - | [4] |
| TS603 (ATRX-wt) | 5 | - | 2 | [4] |
| TS603 (ATRX-wt) | 20 | 34 | - | [4] |
This compound-Induced Apoptosis in Solid Tumors
In a multitude of solid tumors, this compound primarily triggers the apoptotic cascade.[3][5] This is often characterized by the activation of caspases and is frequently linked to the upregulation of specific pro-apoptotic genes.
Signaling Pathway
The disruption of the HOX/PBX dimer by this compound leads to the transcriptional activation of several key genes, including Fos, DUSP1, and ATF3, which are otherwise repressed.[8][9] The upregulation of c-Fos, in particular, has been shown to play a significant role in initiating apoptosis, potentially through the activation of the Fas ligand (FasL) pathway.[9] In some contexts, this compound treatment leads to the activation of caspase-2 and caspase-3.[2]
Experimental Workflow: Apoptosis Analysis by Flow Cytometry
This compound-Induced Necroptosis in Hematological Malignancies
In contrast to its effects on solid tumors, this compound has been shown to induce a form of regulated necrosis, known as necroptosis, in acute myeloid leukemia (AML) cells.[3][10] This caspase-independent cell death pathway is a critical alternative to apoptosis, particularly in apoptosis-resistant cancers.
Signaling Pathway
This compound-induced necroptosis in AML is dependent on the kinase activity of RIPK1 (Receptor-Interacting Protein Kinase 1) and RIPK3 (Receptor-Interacting Protein Kinase 3).[3] These kinases form a complex known as the necrosome, which then phosphorylates and activates the mixed lineage kinase domain-like protein (MLKL).[11][12] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis.[12][13] Inhibition of RIPK1 with necrostatin-1 (Nec-1) has been shown to rescue AML cells from this compound-mediated cytotoxicity.[3] Furthermore, the cytotoxic effects of this compound can be enhanced by inhibitors of protein kinase C (PKC).[3][10]
Detailed Experimental Protocols
Western Blot Analysis for HOX/PBX Interaction
This protocol is adapted from methodologies described for analyzing the disruption of HOX/PBX dimers.[6]
-
Cell Treatment: Treat esophageal squamous cell carcinoma (ESCC) cell lines (e.g., KYSE70, KYSE150) with 60 µmol/L this compound or the inactive control peptide CXR9 for 2 hours.[6]
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an anti-PBX antibody (e.g., sc-28313, Santa Cruz Biotechnology) overnight at 4°C.[6]
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the eluted proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a HOX protein (e.g., anti-HOXB7, ab51237, Abcam) overnight at 4°C.[6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry
This is a generalized protocol based on standard methods for apoptosis detection.[14][15][16]
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells in a T25 flask and treat with the desired concentration of this compound for the specified duration (e.g., 2 hours).[4][15]
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at approximately 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound represents a novel therapeutic strategy that leverages the dependence of cancer cells on the HOX/PBX signaling axis. Its ability to induce distinct cell death pathways, apoptosis in solid tumors and necroptosis in hematological malignancies, underscores its potential versatility in cancer treatment. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further elucidate the mechanisms of this compound action and explore its clinical applications. A deeper understanding of the molecular switches that determine the choice between apoptosis and necroptosis in response to this compound will be crucial for optimizing its therapeutic efficacy and identifying patient populations most likely to benefit from this innovative approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Disruption of HOX activity leads to cell death that can be enhanced by the interference of iron uptake in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openworks.mdanderson.org [openworks.mdanderson.org]
- 5. Targeting HOX-PBX interactions causes death in oral potentially malignant and squamous carcinoma cells but not normal oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting HOX/PBX dimer formation as a potential therapeutic option in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactome | RIPK1:RIPK3 oligomer binds MLKL [reactome.org]
- 12. mdpi.com [mdpi.com]
- 13. RIPK3 activates parallel pathways of MLKL-driven necroptosis and FADD-mediated apoptosis to protect against influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
The HXR9 Peptide: A Technical Guide to its Structure and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The HXR9 peptide has emerged as a promising therapeutic agent in oncology by targeting the interaction between HOX transcription factors and their PBX cofactors. This technical guide provides a comprehensive overview of the structure, mechanism of action, and preclinical efficacy of this compound. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand and potentially utilize this innovative peptide in their work. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Core Structure of this compound
This compound is a synthetic, cell-permeable peptide composed of 18 amino acids. Its design is based on the conserved hexapeptide motif found in HOX proteins, which is crucial for their interaction with PBX cofactors. The addition of a poly-arginine tail enhances its cell-penetrating capabilities.
Amino Acid Sequence: WYPWMKKHHRRRRRRRRR[1][2][3][4][5]
The core structure can be divided into two functional domains:
-
Hexapeptide Domain (WYPWMK): This sequence mimics the hexapeptide loop of HOX proteins, acting as a competitive antagonist for the binding pocket on PBX proteins.[2]
-
Cell-Penetrating Domain (RRRRRRRRR): The nine consecutive arginine residues confer cell-permeable properties to the peptide, facilitating its uptake into cells.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and tumor models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Metric | Value (µM) | Reference |
| B16 | Melanoma | Antiproliferative | IC50 | 20 | [1][5] |
| MONOMAC-6 | Acute Myeloid Leukemia | Cell Viability (MTS) | IC50 | ~15 | |
| FNB6TERT | Potentially Malignant Oral Disorder | LDH | EC50 | ~25 | [3] |
| D19 | Oral Squamous Cell Carcinoma | LDH | EC50 | ~30 | [3] |
| D35 | Oral Squamous Cell Carcinoma | LDH | EC50 | ~40 | [3] |
| B16 (OSCC) | Oral Squamous Cell Carcinoma | LDH | EC50 | ~50 | [3] |
| B22 | Oral Squamous Cell Carcinoma | LDH | EC50 | ~60 | [3] |
| OCI-AML2 | Acute Myeloid Leukemia | LDH | IC50 | 4.5 | [6] |
| OCI-AML3 | Acute Myeloid Leukemia | LDH | IC50 | 6.1 | [6] |
| MOLM-13 | Acute Myeloid Leukemia | LDH | IC50 | 16.9 | [6] |
| KU812F | Secondary Acute Myeloid Leukemia | LDH | IC50 | 9.1 | [6] |
| K562 | Secondary Acute Myeloid Leukemia | LDH | IC50 | 10.4 | [6] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Cancer Type | Dosing Regimen | Route of Administration | Duration | Outcome | Reference |
| A549 Xenograft | Non-Small Cell Lung Cancer | Initial: 100 mg/kg, then 10 mg/kg twice weekly | Intraperitoneal | 18 days | Significant tumor growth retardation | [4][5] |
| B16 Xenograft | Melanoma | 10 mg/kg twice weekly | Intravenous (tail vein) | - | Blocks tumor growth | [4][5] |
| LAM Xenograft | Lymphangioleiomyomatosis | - | - | - | Suppressed LAM cell survival | [7] |
| Malignant B-cell Xenograft | B-cell Malignancies | 15 mg/kg daily | - | 10 days | Anti-tumor effects with no observed toxicity | [8] |
Mechanism of Action
This compound exerts its anti-cancer effects by competitively inhibiting the protein-protein interaction between HOX transcription factors and their essential cofactor, PBX. This disruption leads to the modulation of downstream gene expression, ultimately inducing apoptosis in cancer cells.
Signaling Pathway
The binding of this compound to the PBX protein prevents the formation of the oncogenic HOX/PBX dimer. This leads to the de-repression of several key tumor suppressor genes, including cFos, ATF3, and DUSP1. The subsequent increase in the expression of these proteins triggers apoptotic pathways.
Caption: this compound competitively inhibits the HOX/PBX interaction, leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Co-Immunoprecipitation (Co-IP) to Demonstrate HOX/PBX Interaction Disruption
Objective: To qualitatively assess the ability of this compound to disrupt the interaction between HOX and PBX proteins in cancer cells.
Methodology:
-
Cell Culture and Treatment: Culture esophageal squamous cell carcinoma (ESCC) cell lines (e.g., KYSE70, KYSE150, KYSE450) to 70-80% confluency. Treat cells with 60 µmol/L this compound or a control peptide (CXR9) for 2 hours.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with a monoclonal anti-PBX antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for a further 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against specific HOX proteins (e.g., anti-HOXB7, anti-HOXC6, anti-HOXC8).
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: A decrease in the band intensity of the co-immunoprecipitated HOX protein in the this compound-treated sample compared to the control indicates disruption of the HOX/PBX interaction.
Immunofluorescence for HOX/PBX Colocalization
Objective: To visualize the colocalization of HOX and PBX proteins within cells and the effect of this compound on this colocalization.
Methodology:
-
Cell Culture and Treatment: Seed ESCC cells on coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with 60 µmol/L this compound or CXR9 for 2 hours.[9]
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% BSA) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against a specific HOX protein and PBX, diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a confocal microscope.
-
-
Analysis: Colocalization of HOX and PBX will appear as merged fluorescent signals (e.g., yellow in the case of green and red fluorophores). A reduction in the merged signal in this compound-treated cells indicates a decrease in HOX/PBX colocalization.
Cell Proliferation Assay (CCK-8)
Objective: To quantify the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed ESCC cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or CXR9 (e.g., 10, 20, 40, 60, 80, 160 µmol/L) for 24 hours.[9]
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture ESCC cells and treat them with this compound or CXR9 at a specified concentration (e.g., 60 µmol/L) for a designated time (e.g., 2 hours).[9]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of this compound-induced apoptosis.
-
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the preclinical evaluation of this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion
The this compound peptide represents a targeted therapeutic strategy with significant potential in the treatment of various cancers. Its well-defined structure and mechanism of action, centered on the disruption of the oncogenic HOX/PBX protein complex, have been substantiated by a growing body of preclinical evidence. This guide provides a foundational resource for researchers to further explore and develop this compound and similar peptide-based therapeutics. The detailed protocols and compiled data herein are intended to facilitate the design of future studies aimed at elucidating the full therapeutic potential of targeting the HOX/PBX interaction in oncology.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A Computer-Based Methodology to Design Non-Standard Peptides Potentially Able to Prevent HOX-PBX1-Associated Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting HOX-PBX interactions causes death in oral potentially malignant and squamous carcinoma cells but not normal oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Single-cell multiomic analysis identifies a HOX-PBX gene network regulating the survival of lymphangioleiomyomatosis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disruption of HOX activity leads to cell death that can be enhanced by the interference of iron uptake in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting HOX/PBX dimer formation as a potential therapeutic option in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In-Vitro Evaluation of HXR9 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in-vitro use of HXR9, a competitive antagonist of the HOX/PBX protein-protein interaction, in cancer cell line studies. This compound has been shown to selectively induce apoptosis and inhibit proliferation in various cancer cells where HOX genes are dysregulated.[1][2] This protocol outlines the methodologies for assessing the efficacy of this compound through cell viability, apoptosis, and cell cycle analysis, and provides a framework for presenting the resulting data.
Introduction
The HOX genes encode a family of transcription factors that are crucial during embryonic development and are often dysregulated in various cancers, contributing to tumor progression and survival.[3][4][5] this compound is a cell-permeable peptide designed to disrupt the interaction between HOX proteins and their essential cofactor, PBX.[1] This disruption inhibits the transcriptional activity of oncogenic HOX/PBX dimers, leading to the induction of apoptosis or necroptosis in cancer cells, making it a promising therapeutic agent.[1][6] The primary mechanism of this compound-induced cell death in many solid tumors involves the upregulation of the early response gene cFos, which can, in turn, activate the Fas ligand (FasL) pathway, initiating the extrinsic apoptosis cascade.[7][8]
Mechanism of Action: this compound Signaling Pathway
This compound acts as a competitive inhibitor, preventing the dimerization of HOX and PBX proteins. This inhibition leads to the derepression of target genes, including cFos. The subsequent increase in cFos protein can lead to the formation of the AP-1 transcription factor, which activates the transcription of FasL. The binding of FasL to its receptor, FasR, triggers the caspase cascade, culminating in apoptosis.
Experimental Protocols
A control peptide, CXR9, which differs from this compound by a single amino acid rendering it unable to bind PBX, should be used in all experiments as a negative control.
Cell Viability Assay (MTS Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of cancer cell lines. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and CXR9 peptides (stock solutions prepared in sterile water or PBS)
-
96-well clear-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and CXR9 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted peptides at various concentrations (e.g., 0, 1, 5, 10, 20, 40, 60 µM). Include wells with medium only as a background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[9][10]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and CXR9 peptides
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound and CXR9 at the determined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[5]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2] Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and CXR9 peptides
-
6-well tissue culture plates
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and CXR9 as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Fixation: Wash the cells once with cold PBS. Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the samples on a flow cytometer. The data will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. oncotarget.com [oncotarget.com]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cohesionbio.com [cohesionbio.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of HXR9 in Acute Myeloid Leukemia (AML) Research
Application Note and Protocols
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases exhibits overexpression of HOX genes, a family of transcription factors crucial during embryonic development that are typically silenced in adult tissues.[1] The reactivation of HOX genes in AML is strongly associated with aggressive disease and poor prognosis.[2][3] HXR9 is a cell-penetrating peptide designed to competitively inhibit the interaction between HOX proteins (paralogue groups 1-9) and their essential cofactor, Pre-B-cell leukemia transcription factor (PBX).[4][5] This disruption of the HOX/PBX dimer offers a targeted therapeutic strategy against HOX-driven malignancies like AML.[5] This document provides detailed protocols for the application of this compound in AML research, including in vitro cell line studies, analysis of primary AML cells, and in vivo models.
Mechanism of Action
This compound is an 18-amino acid peptide that includes the conserved YPWM hexapeptide motif found in many HOX proteins, which is critical for their binding to PBX cofactors.[5] By mimicking this motif, this compound competitively binds to the pocket in PBX, preventing the formation of functional HOX/PBX transcription factor complexes.[1][5] In the context of AML, this disruption does not typically lead to apoptosis but rather induces a regulated form of necrosis known as necroptosis.[4][5] This unique mechanism of cell death is of particular interest for overcoming resistance to apoptosis-inducing therapies.[6] The cytotoxic effects of this compound can be significantly enhanced by co-treatment with inhibitors of protein kinase C (PKC).[4][5]
Quantitative Data
In Vitro Cytotoxicity of this compound in AML Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various AML cell lines using a Lactate Dehydrogenase (LDH) assay. The control peptide, CXR9, which contains a single amino acid substitution that disrupts the hexapeptide motif, shows no significant cytotoxic activity.[4][6]
| Cell Line | Type | IC50 of this compound (µM) | Reference(s) |
| KG1 | Primary AML | 4.5 | [4] |
| HEL 92.1.7 | Primary AML | 6.1 | [4] |
| HL-60 | Primary AML | 16.9 | [4] |
| KU812F | Secondary AML | 9.1 | [4] |
| K562 | Secondary AML | 10.4 | [4] |
| MONOMAC-6 | MPAL (MLL-AF9) | ~10 | [5] |
Synergistic Effect of this compound with PKC Inhibitor in AML Cell Lines
The PKC inhibitor Ro31-8220 has been shown to sensitize AML cell lines to this compound-induced cytotoxicity, significantly reducing the IC50 of this compound.[4]
| Cell Line | Treatment | IC50 of this compound (µM) | Reference(s) |
| K562 | This compound + Ro31-8220 | 5 | [4] |
| HL-60 | This compound + Ro31-8220 | 10.7 | [4] |
In Vivo Efficacy of this compound in an AML Xenograft Model
In a murine xenograft model using K562 cells, this compound treatment significantly reduced tumor growth compared to controls. The combination of this compound with the PKC inhibitor Ro31 resulted in a significantly greater delay in tumor growth.[4]
| Treatment Group | Outcome | Reference(s) |
| This compound | Significantly reduced tumor growth | [4] |
| This compound + Ro31 | Significantly greater delay in tumor growth | [4] |
Signaling Pathways and Experimental Workflow
Caption: this compound mechanism of action in AML cells.
Caption: Experimental workflow for this compound research in AML.
Experimental Protocols
Protocol 1: Peptide Preparation and Storage
-
Reconstitution : this compound and the control peptide CXR9 are typically synthesized with a purity of >85%.[7] Reconstitute the lyophilized peptides in sterile, nuclease-free water to a stock concentration of 1-10 mM.[7]
-
Storage : Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.[7] When required, thaw an aliquot and dilute to the final working concentration in the appropriate cell culture medium or vehicle for in vivo administration (e.g., PBS).
Protocol 2: In Vitro Cytotoxicity Assessment of this compound in AML Cell Lines
This protocol determines the effect of this compound on the viability of AML cells.
-
Cell Seeding : Seed AML cell lines (e.g., KG1, K562, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Peptide Treatment : Prepare serial dilutions of this compound and CXR9 in culture medium. Add the diluted peptides to the wells to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a vehicle-only control.
-
Incubation : Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability/Cytotoxicity Measurement :
-
LDH Assay : Measure the release of lactate dehydrogenase from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
MTS/XTT Assay : Add MTS or XTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength to determine cell viability.
-
-
Data Analysis : Calculate the percentage of cytotoxicity or viability relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 3: Analysis of Cell Death Mechanism (Apoptosis vs. Necroptosis)
This protocol distinguishes between apoptotic and necroptotic cell death induced by this compound.
-
Cell Treatment : Seed AML cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours. Include untreated and CXR9-treated cells as controls.
-
Cell Harvesting : Collect the cells by centrifugation.
-
Annexin V and Propidium Iodide (PI) Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry : Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Western Blot for Necroptosis Markers : Lyse treated cells and perform western blotting to detect key proteins in the necroptosis pathway, such as phosphorylated and total RIP1 kinase.
Protocol 4: In Vivo AML Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model. All animal procedures must be approved by an institutional animal care and use committee.
-
Cell Implantation : Subcutaneously inject 5-10 x 10^6 K562 cells in a mixture of PBS and Matrigel into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth and Treatment Initiation : Allow tumors to establish and reach a palpable size (e.g., 100 mm³). Randomize mice into treatment groups:
-
Vehicle control (PBS)
-
CXR9 control
-
This compound
-
This compound + PKC inhibitor (e.g., Ro31)
-
-
Drug Administration : Administer treatments as determined in preliminary studies. For example, this compound can be administered intravenously or intraperitoneally.[3] A combination treatment might involve daily administration of the PKC inhibitor and twice-weekly administration of this compound.[4]
-
Tumor Monitoring : Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.
-
Endpoint Analysis : Euthanize mice when tumors reach the predetermined endpoint. Excise tumors, weigh them, and process for further analysis such as histology or western blotting.
-
Statistical Analysis : Compare tumor growth rates and final tumor weights between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound represents a promising therapeutic agent for AML, particularly for subtypes with high HOX gene expression. Its unique mechanism of inducing necroptosis offers a potential strategy to overcome resistance to conventional therapies. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in both in vitro and in vivo models of AML. Further research into combination strategies, such as with PKC inhibitors, may lead to more effective treatments for this challenging disease.
References
- 1. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. glpbio.com [glpbio.com]
- 4. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [gupea.ub.gu.se]
Application Notes and Protocols for Studying Melanoma Tumor Progression Using HXR9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the peptide HXR9 to investigate melanoma tumor progression. This compound is a cell-permeable peptide that acts as a competitive antagonist of the HOX/PBX protein-protein interaction, which has been shown to be crucial for the proliferation and survival of melanoma cells.[1][2] By disrupting this interaction, this compound induces apoptosis and inhibits tumor growth, making it a valuable tool for both basic research and preclinical drug development.[1][3]
Mechanism of Action
HOX genes are a family of transcription factors that play a critical role in embryonic development and are frequently dysregulated in cancer, including melanoma.[2][3][4] They often function by forming heterodimers with PBX cofactors, which enhances their DNA binding affinity and specificity.[2][3] The this compound peptide was designed to mimic the hexapeptide motif of HOX proteins, which is essential for their interaction with PBX.[1][3] By competitively binding to PBX, this compound prevents the formation of oncogenic HOX/PBX dimers, leading to the dysregulation of downstream target genes and subsequent induction of apoptosis.[1][3] One of the key downstream events following this compound treatment is the upregulation of the proto-oncogene c-Fos, which contributes to the apoptotic response.[1][3]
Signaling Pathway of this compound in Melanoma
Caption: this compound competitively inhibits the HOX/PBX interaction, leading to increased c-Fos expression and apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on melanoma cells as reported in the literature.
Table 1: In Vitro Efficacy of this compound in Melanoma Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Notes | Reference |
| B16F10 | Proliferation | 20 | Murine melanoma cell line. | [1] |
| Mel888 | MTS | 49 | Human melanoma cell line. | [5] |
| Me1007 | MTS | 30 | Human melanoma cell line. | [5] |
| A375M | MTS | 10 | Metastatic human melanoma cell line. | [5] |
| B16 | Proliferation | Not specified | This compound at 60 µM induced significant apoptosis. | [1] |
| Primary Human Melanoma | Apoptosis | Not applicable | This compound at 60 µM induced apoptosis. | [1] |
Table 2: In Vivo Efficacy of this compound in Melanoma Models
| Animal Model | Melanoma Cell Line | Treatment Regimen | Outcome | Reference |
| C57BL/6 Mice | B16F10 | 10 mg/kg this compound, intravenous, twice weekly | Significant retardation of tumor growth. | [1][6] |
| Athymic Nude Mice | A375M | Not specified | Intratumoral treatment with this compound reduced tumor growth. | [5] |
Experimental Protocols
Detailed protocols for key experiments to study the effects of this compound on melanoma are provided below.
Cell Culture and this compound Treatment
Objective: To culture melanoma cells and treat them with this compound for subsequent in vitro assays.
Materials:
-
Melanoma cell lines (e.g., B16F10, A375M)
-
Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound peptide (and a control peptide like CXR9)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Maintain melanoma cell lines in T-75 flasks with complete culture medium in a humidified incubator.
-
Passage the cells when they reach 80-90% confluency.
-
For experiments, seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction).
-
Allow cells to adhere overnight.
-
Prepare stock solutions of this compound and control peptide (CXR9) in sterile water or an appropriate buffer.
-
On the day of the experiment, dilute the peptides to the desired final concentrations in fresh culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the peptides.
-
Incubate the cells for the specified duration (e.g., 2, 4, 24, or 48 hours) depending on the assay.[1][6]
Cell Viability (MTS) Assay
Objective: To quantify the effect of this compound on the viability and proliferation of melanoma cells.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability after this compound treatment using an MTS assay.
Protocol:
-
Follow the cell seeding and treatment protocol as described in Protocol 1, using a 96-well plate.
-
After the treatment period, add 20 µL of MTS reagent to each well containing 100 µL of medium.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To detect and quantify this compound-induced apoptosis in melanoma cells.
Protocol:
-
Seed cells in 6-well plates and treat with this compound or control peptide as described in Protocol 1 for a specified time (e.g., 2 hours).[1]
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate that this compound disrupts the interaction between HOX and PBX proteins.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for Co-IP to verify this compound-mediated disruption of the HOX/PBX interaction.
Protocol:
-
Treat melanoma cells (e.g., B16) with this compound (e.g., 60 µM) or a control peptide for 4 hours.[1]
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G-agarose beads.
-
Incubate the pre-cleared lysate with an anti-PBX antibody overnight at 4°C.
-
Add fresh protein A/G-agarose beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an anti-HOXD9 antibody to detect the co-immunoprecipitated protein.[1] A decrease in the HOXD9 signal in the this compound-treated sample indicates disruption of the HOX/PBX interaction.
Western Blotting
Objective: To analyze changes in protein expression levels (e.g., c-Fos, cleaved caspases) following this compound treatment.
Protocol:
-
Treat cells with this compound and prepare whole-cell lysates as in the Co-IP protocol.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., c-Fos, cleaved caspase-3, HOXB7, PBX2) overnight at 4°C.[7]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical melanoma mouse model.
Protocol:
-
All animal experiments must be conducted in accordance with institutional guidelines and approved by the animal care and use committee.
-
Subcutaneously inject a suspension of melanoma cells (e.g., 1 x 10^5 B16F10 cells) into the flank of immunocompetent (for syngeneic models like B16F10 in C57BL/6 mice) or immunodeficient mice.[1]
-
Allow tumors to become palpable (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., this compound, control peptide, vehicle).
-
Administer this compound intravenously via the tail vein at a dose of, for example, 10 mg/kg twice weekly.[1][6]
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Troubleshooting and Considerations
-
Peptide Stability: this compound is a peptide and may be susceptible to degradation. Proper storage and handling are crucial. The inclusion of D-isomers in its synthesis increases stability.[1]
-
Cell Line Variability: The sensitivity to this compound can vary between different melanoma cell lines, potentially due to different levels of HOX gene expression.[2][5] It is advisable to screen multiple cell lines.
-
Off-Target Effects: While this compound is designed to be specific, it is important to include appropriate controls, such as the inactive control peptide CXR9, to rule out non-specific effects.[1]
-
In Vivo Toxicity: Monitor animals closely for any signs of toxicity, although studies have reported no overt toxicity at effective doses.[1]
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to dissect the role of the HOX/PBX interaction in melanoma progression and to evaluate its potential as a therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting HOX/PBX dimers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Frontiers | Homeobox Genes in Cancers: From Carcinogenesis to Recent Therapeutic Intervention [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
HXR9: A Novel Therapeutic Agent in Breast Cancer Models - Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HXR9 is a peptide-based inhibitor designed to disrupt the interaction between HOX transcription factors and their PBX cofactors.[1][2] The HOX gene family, typically involved in embryonic development, is frequently dysregulated in various cancers, including breast cancer, where they can act as oncogenes.[2] this compound competitively inhibits the formation of the HOX/PBX dimer, leading to the induction of apoptosis in cancer cells.[2][3] Notably, the sensitivity of breast cancer cells to this compound has been strongly correlated with the expression levels of a specific subset of HOX genes, namely HOXB1 through HOXB9.[2][3] This document provides detailed application notes and protocols for the use of this compound as a therapeutic agent in preclinical breast cancer models.
Data Presentation
In Vitro Efficacy of this compound in Breast Cancer Cell Lines
The cytotoxic effect of this compound has been evaluated across a panel of human breast cancer cell lines and a non-malignant breast epithelial cell line. The half-maximal inhibitory concentration (IC50) values demonstrate a varying degree of sensitivity to this compound, which correlates with the average expression of HOXB1-HOXB9 genes.[3]
| Cell Line | Description | IC50 (µM) of this compound |
| SKBR3 | HER2-positive breast cancer | 16 |
| MDA-MB-231 | Triple-negative breast cancer | 23 |
| MCF7 | Estrogen receptor-positive breast cancer | 33 |
| ZR75.1 | Estrogen receptor-positive breast cancer | 42 |
| UACC-812 | HER2-positive breast cancer | 48 |
| MCF10a | Non-malignant breast epithelial | 51 |
In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
In a preclinical study, this compound has been shown to inhibit the growth of MDA-MB-231 triple-negative breast cancer xenografts in mice.[2]
| Animal Model | Cell Line | Treatment | Dosing Regimen | Outcome |
| Nude Mice | MDA-MB-231 | This compound | Initial intratumoral dose of 20 mg/kg when tumor volume reached ~100 mm³. A second dose was administered upon tumor regrowth. | Inhibition of tumor growth |
Further quantitative data on the percentage of tumor growth inhibition was not available in the reviewed literature.
Signaling Pathway
The primary mechanism of action of this compound is the disruption of the oncogenic signaling mediated by the HOX/PBX transcription factor complex. By preventing the dimerization of HOX proteins with their PBX cofactors, this compound inhibits the transcription of downstream target genes that promote cancer cell survival and proliferation, ultimately leading to apoptosis.[2][3]
Caption: Mechanism of this compound action in breast cancer cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol outlines the procedure to determine the IC50 of this compound in breast cancer cell lines using a colorimetric MTS assay.[3]
Materials:
-
Breast cancer cell lines (e.g., SKBR3, MDA-MB-231, MCF7)
-
Complete cell culture medium
-
This compound peptide (and inactive control peptide CXR9)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the control peptide CXR9 in complete medium.
-
Remove the medium from the wells and add 100 µL of the peptide dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium without peptide as a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the cell viability (MTS) assay.
Protocol 2: Apoptosis Assay (Annexin V-PE Staining)
This protocol describes the detection of apoptosis in this compound-treated breast cancer cells using flow cytometry.[3]
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound peptide
-
Annexin V-PE Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and grow to ~70% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 60 µM) or control for a specified time (e.g., 2 hours).[3]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of PE Annexin V and 5 µL of 7-AAD to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for the Annexin V apoptosis assay.
Protocol 3: In Vivo Xenograft Study
This protocol provides a general guideline for establishing and treating breast cancer xenografts in nude mice with this compound.[2]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MDA-MB-231 breast cancer cells
-
Matrigel (optional)
-
This compound peptide
-
Sterile PBS
-
Calipers
Procedure:
-
Harvest MDA-MB-231 cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
Administer an initial intratumoral dose of this compound (e.g., 20 mg/kg) to the treatment group. The control group should receive a vehicle control.
-
Continue to monitor tumor growth and the general health of the mice.
-
A subsequent dose of this compound may be administered if tumor regrowth is observed.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Caption: Workflow for an in vivo breast cancer xenograft study.
References
Application Notes and Protocols: Prostate Cancer Cell Response to HXR9 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HXR9 is a cell-permeable peptide that acts as a competitive antagonist of the interaction between HOX and PBX transcription factors.[1][2] In various cancers, including prostate cancer, the dysregulation of HOX gene expression is a key driver of cell proliferation and survival.[2][3] The this compound peptide disrupts the HOX/PBX dimer, leading to the induction of apoptosis in cancer cells.[2][4] These application notes provide a summary of the cellular response of prostate cancer cells to this compound treatment and detailed protocols for key experimental assays.
Data Presentation
This compound Cytotoxicity in Prostate Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound was determined in three human prostate cancer cell lines (PC3, DU145, and LNCaP) and a non-malignant prostate stromal cell line (WPMY-1). The results demonstrate a selective cytotoxic effect of this compound on prostate cancer cells.
Table 1: IC50 Values for this compound Treatment in Prostate Cell Lines [2]
| Cell Line | Cell Type | IC50 (µM) |
| PC3 | Prostate Adenocarcinoma (bone metastasis) | ~25 |
| DU145 | Prostate Carcinoma (brain metastasis) | ~30 |
| LNCaP | Prostate Carcinoma (lymph node metastasis) | ~40 |
| WPMY-1 | Normal Prostate Stroma | >100 |
Note: The control peptide, CXR9, which has a non-functional hexapeptide sequence, showed no toxicity at concentrations up to 100 µM in any of the tested cell lines.[2]
Induction of Apoptosis by this compound
This compound treatment leads to the activation of the apoptotic cascade in prostate cancer cells. This is evidenced by a significant increase in the activity of caspase-3, a key executioner caspase.
Table 2: Caspase-3 Activity in Prostate Cell Lines Following this compound Treatment [2]
| Cell Line | Treatment (60 µM for 2 hours) | Fold Increase in Caspase-3 Activity |
| PC3 | This compound | 3.7 |
| DU145 | This compound | 4.8 |
| LNCaP | This compound | 4.8 |
| WPMY-1 | This compound | 1.4 (not statistically significant) |
Upregulation of cFos Expression
The pro-apoptotic effect of this compound in prostate cancer cells is mediated by a rapid and significant increase in the expression of the transcription factor cFos.[2]
Table 3: cFos Expression in Prostate Cell Lines Following this compound Treatment [2]
| Cell Line | Treatment (60 µM for 2 hours) | Fold Increase in cFos mRNA Expression |
| PC3 | This compound | 10.3 |
| DU145 | This compound | 6.2 |
| LNCaP | This compound | 19.1 |
| WPMY-1 | This compound | No significant increase |
Signaling Pathway
This compound treatment disrupts the repressive function of the HOX/PBX dimer on target genes. This leads to the upregulation of pro-apoptotic genes such as cFos, DUSP1, and ATF3, ultimately triggering the apoptotic cascade.[5][6]
Caption: this compound disrupts the HOX/PBX complex, leading to increased expression of pro-apoptotic genes.
Experimental Protocols
This compound Peptide Preparation and Cell Treatment
Materials:
-
This compound peptide (custom synthesized, >98% purity)[4]
-
Control peptide CXR9 (custom synthesized, >98% purity)[4]
-
Sterile, nuclease-free water
-
Prostate cancer cell lines (PC3, DU145, LNCaP)
-
WPMY-1 cell line
-
Appropriate cell culture medium and supplements
-
Cell culture plates/flasks
Protocol:
-
Peptide Reconstitution: Dissolve the lyophilized this compound and CXR9 peptides in sterile, nuclease-free water to a stock concentration of 20 mM.[4] Aliquot and store at -20°C.
-
Cell Seeding: Seed prostate cancer cells and WPMY-1 cells in appropriate culture vessels and allow them to adhere and reach the desired confluency for each specific assay.
-
Treatment: Dilute the this compound and CXR9 stock solutions to the desired final concentrations in the appropriate cell culture medium. Replace the existing medium with the peptide-containing medium. For the control group, use medium without any peptide.
-
Incubation: Incubate the cells for the time specified in the respective assay protocols (e.g., 2 hours for apoptosis and gene expression assays, or longer for viability assays).
Cell Viability Assay (WST-8/CCK-8 Method)
This protocol is a general method for assessing cell viability and can be adapted for this compound treatment.
Caption: Workflow for determining cell viability after this compound treatment using a WST-8 assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0-100 µM). Include wells with the control peptide CXR9 and untreated controls.
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of WST-8 (or CCK-8) solution to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Caspase-3 Activity Assay (Colorimetric)
Materials:
-
This compound-treated and control cell pellets
-
Chilled Lysis Buffer
-
2x Reaction Buffer
-
DTT (Dithiothreitol)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Lysate Preparation:
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells. Adjust the volume to 50 µL with Lysis Buffer.
-
Prepare a master mix of 2x Reaction Buffer with 10 mM DTT.[8]
-
Add 50 µL of the master mix to each well.[8]
-
Add 5 µL of 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).[8]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
-
Data Acquisition: Measure the absorbance at 400-405 nm using a microplate reader.[8]
-
Analysis: Compare the absorbance of this compound-treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Apoptosis Assay (Annexin V-FITC/7-AAD Staining)
Materials:
-
This compound-treated and control cells
-
10x Binding Buffer
-
Annexin V-FITC
-
7-AAD (7-Aminoactinomycin D) Viability Staining Solution
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest this compound-treated and control cells.
-
Wash the cells once with cold PBS.
-
Prepare 1x Binding Buffer by diluting the 10x stock with deionized water.[9]
-
-
Staining:
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1x Binding Buffer.
-
Add 5 µL of 7-AAD staining solution.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate compensation controls for FITC and 7-AAD.
-
Identify cell populations:
-
Annexin V- / 7-AAD- : Live cells
-
Annexin V+ / 7-AAD- : Early apoptotic cells
-
Annexin V+ / 7-AAD+ : Late apoptotic/necrotic cells
-
Annexin V- / 7-AAD+ : Necrotic cells
-
-
Quantitative Real-Time PCR (qPCR) for cFos Expression
Materials:
-
This compound-treated and control cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for cFos and a reference gene (e.g., β-actin)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for cFos or the reference gene, and cDNA template.
-
Perform qPCR using a standard thermal cycling protocol (specific annealing temperatures and cycle numbers should be optimized for the primers used).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for cFos and the reference gene in each sample.
-
Calculate the relative expression of cFos using the ΔΔCt method, normalizing to the reference gene and comparing the this compound-treated samples to the untreated control.[11]
-
Conclusion
This compound demonstrates significant and selective anti-cancer activity against prostate cancer cells by disrupting the HOX/PBX protein-protein interaction, leading to the induction of apoptosis via the upregulation of cFos. The provided protocols offer a framework for researchers to investigate the effects of this compound and similar compounds on prostate cancer cells in a laboratory setting.
References
- 1. elabscience.com [elabscience.com]
- 2. Targeting HOX transcription factors in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cloud-clone.us [cloud-clone.us]
- 4. Targeting HOX/PBX dimer formation as a potential therapeutic option in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WPMY-1 Cells [cytion.com]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 8. abcam.com [abcam.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Techniques for Assessing HXR9-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HXR9 is a peptide inhibitor that competitively antagonizes the interaction between HOX transcription factors and their PBX cofactors.[1][2] This disruption has been shown to induce cell death in a variety of cancer cell lines, making this compound a promising candidate for anti-cancer therapy.[2][3] The mechanism of this compound-induced cell death can vary between cell types, encompassing both apoptosis and necroptosis.[2][3] Therefore, a thorough assessment using multiple techniques is crucial to accurately characterize the cellular response to this compound treatment.
These application notes provide detailed protocols for key assays to investigate this compound-induced apoptosis, enabling researchers to elucidate its mechanism of action and evaluate its therapeutic potential.
Signaling Pathway of this compound-Induced Apoptosis
This compound is a cell-permeable peptide that mimics the hexapeptide motif of HOX proteins, which is essential for their interaction with PBX.[2] By competitively inhibiting the HOX/PBX dimer formation, this compound prevents their binding to target genes.[2] In many solid tumors, this leads to the upregulation of pro-apoptotic genes, such as c-Fos.[2][4] The subsequent activation of downstream signaling cascades, potentially involving the Fas ligand (FasL)/Fas receptor pathway, culminates in the activation of caspases and the execution of the apoptotic program.[2] However, in some hematological malignancies like acute myeloid leukemia (AML), this compound has been shown to induce necroptosis, a form of regulated necrosis, rather than apoptosis.[3]
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Data Presentation
The following tables summarize quantitative data from representative studies on this compound-induced apoptosis.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| B16 | Murine Melanoma | 20 | Proliferation Assay | [1] |
| KG1 | Acute Myeloid Leukemia | 4.5 | LDH Assay | [3] |
| HEL 92.1.7 | Acute Myeloid Leukemia | 6.1 | LDH Assay | [3] |
| HL-60 | Acute Myeloid Leukemia | 16.9 | LDH Assay | [3] |
| KU812F | Secondary Acute Myeloid Leukemia | 9.1 | LDH Assay | [3] |
| K562 | Secondary Acute Myeloid Leukemia | 10.4 | LDH Assay | [3] |
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | % Apoptotic Cells (Early + Late) | Assay | Reference |
| NCI-H28 | 18 | 2 | ~40% | Annexin V/7-AAD | [5] |
| IM-9 | 20 | 48 | Increased Annexin V Positive Cells | Annexin V/PI | [6] |
| GS5-22 | 5 | Not Specified | 17% increase in late apoptosis | Not Specified | [7] |
| GS5-22 | 20 | Not Specified | 30% increase in late apoptosis | Not Specified | [7] |
| TS603 | 5 | Not Specified | 2% increase in early apoptosis | Not Specified | [7] |
| TS603 | 20 | Not Specified | 34% increase in late apoptosis | Not Specified | [7] |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HOX/PBX dimer formation as a potential therapeutic option in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disruption of HOX activity leads to cell death that can be enhanced by the interference of iron uptake in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openworks.mdanderson.org [openworks.mdanderson.org]
Application Notes and Protocols: Combining HXR9 with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
HXR9 is a novel cell-permeable peptide that acts as a competitive antagonist of the interaction between HOX and PBX transcription factors.[1] This interaction is crucial for the transcriptional activity of many HOX proteins, which are frequently dysregulated in a variety of cancers and play a significant role in cell proliferation, differentiation, and survival.[1][2] By disrupting the HOX/PBX dimer, this compound has demonstrated preclinical efficacy in inducing apoptosis or necroptosis in a range of solid and hematological malignancies, including melanoma, breast cancer, lung cancer, ovarian cancer, prostate cancer, and acute myeloid leukemia.[1][2][3] This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with other chemotherapeutic agents, with a specific focus on a preclinical study involving a targeted antibody-avidin fusion protein.
Mechanism of Action: this compound Signaling Pathway
This compound elicits its anti-cancer effects by competitively inhibiting the binding of HOX proteins to their PBX cofactors. This disruption leads to the upregulation of the proto-oncogene c-Fos. Elevated c-Fos levels can, in turn, activate the Fas ligand (FasL) promoter, leading to the induction of the extrinsic apoptosis pathway via the Fas receptor. In some cancer types, such as acute myeloid leukemia (AML), this compound has been shown to induce necroptosis, a form of programmed necrosis.
Caption: this compound mechanism of action leading to apoptosis.
Combination Therapy with this compound: Preclinical Data
Preclinical studies have explored the combination of this compound with other anti-cancer agents to enhance its cytotoxic effects. A notable example is the synergistic effect observed when this compound is combined with ch128.1Av, an antibody-avidin fusion protein targeting the human transferrin receptor 1 (CD71).[4] This combination has shown promise in malignant B-cell lines.
Quantitative Data: this compound and ch128.1Av Combination
The synergistic, additive, or antagonistic effects of combining this compound and ch128.1Av were quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | This compound Concentration (µM) | ch128.1Av Concentration (nM) | Incubation Time (hours) | Combination Index (CI) | Effect |
| IM-9 | 10 | 2.5 | >24 | <1 | Synergistic |
| IM-9 | 20 | 2.5 | >24 | <1 (stronger synergy) | Synergistic |
| U266 | 60 | 100 | 96 | Not explicitly stated, but enhanced anti-proliferative effects observed | Enhanced Effect |
| U266 | 100 | 500 | 96 | Not explicitly stated, but enhanced anti-proliferative effects observed | Enhanced Effect |
| KMS-11 | 60 | 100 | 96 | Not explicitly stated, but enhanced anti-proliferative effects observed | Enhanced Effect |
| KMS-11 | 100 | 500 | 96 | Not explicitly stated, but enhanced anti-proliferative effects observed | Enhanced Effect |
Data synthesized from a preclinical study on malignant B cells.[4]
Experimental Protocols
This section provides detailed protocols for assessing the in vitro efficacy of this compound in combination with other chemotherapeutic agents.
Experimental Workflow: In Vitro Combination Study
Caption: Workflow for in vitro this compound combination studies.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is for determining the effect of this compound and a combination agent on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound peptide
-
Chemotherapeutic agent (e.g., ch128.1Av)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent alone and in combination at fixed ratios. Remove the culture medium from the wells and add 100 µL of the treatment solutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each agent and use software to calculate the Combination Index (CI).
Protocol 2: Apoptosis Detection (Annexin V Staining)
This protocol is for quantifying the percentage of apoptotic cells following treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: In Vivo Xenograft Model for Combination Therapy
This protocol provides a general framework for evaluating the efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound peptide
-
Chemotherapeutic agent
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapeutic agent alone, and combination therapy). Administer the treatments according to a predetermined schedule and route (e.g., intravenous, intraperitoneal, or intratumoral injection).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to determine the efficacy of the combination therapy.
Future Directions and Other Potential Combinations
While the combination of this compound with ch128.1Av is a well-documented example, preliminary evidence and mechanistic rationale suggest that this compound could be effectively combined with other standard-of-care chemotherapeutics and treatment modalities. Further research is warranted to explore the following combinations:
-
This compound and DNA-damaging agents (e.g., Cisplatin): There are indications of potential synergy between this compound and DNA-damaging agents like cisplatin.[5] The induction of apoptosis by this compound may lower the threshold for cell death induced by DNA damage.
-
This compound and Radiotherapy: this compound may enhance the radiosensitivity of tumor cells.[5] Investigating the optimal timing and dosage of this compound in combination with radiation could be a promising therapeutic strategy.
-
This compound and other targeted therapies: Combining this compound with inhibitors of other key oncogenic pathways could lead to enhanced anti-tumor activity and overcome resistance mechanisms.
Detailed preclinical studies with robust quantitative data are necessary to validate the efficacy and determine the optimal therapeutic window for these potential combinations.
References
- 1. Targeting the HOX/PBX interaction in tumour cells using a peptide, this compound - Prostate Project [prostate-project.org.uk]
- 2. Targeting the HOX/PBX dimer in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Disruption of HOX activity leads to cell death that can be enhanced by the interference of iron uptake in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
Troubleshooting & Optimization
Optimizing HXR9 Concentration for Specific Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing HXR9 concentration for various cell lines. This compound is a cell-permeable peptide that acts as a competitive antagonist of the HOX/PBX protein-protein interaction, leading to apoptosis and reduced cell proliferation in cancer cells with high HOX gene expression.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive antagonist of the interaction between HOX transcription factors and their PBX cofactors.[1][3][4][5] By mimicking the hexapeptide motif of HOX proteins, this compound binds to PBX, preventing the formation of the oncogenic HOX/PBX dimer.[3][6] This disruption leads to the upregulation of pro-apoptotic genes such as cFos, DUSP1, and ATF3, ultimately triggering cell death in susceptible cancer cells.[3][7][8]
Q2: How do I determine the optimal this compound concentration for my cell line?
A2: The optimal concentration of this compound is cell-line specific and should be determined empirically. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Start with a broad range of concentrations (e.g., 1 µM to 100 µM) and narrow down to a more specific range based on the initial results. The IC50 values for several common cell lines are provided in the data tables below.
Q3: What is a suitable negative control for this compound experiments?
A3: An inactive variant of this compound, often referred to as CXR9, is the recommended negative control.[9][10] CXR9 has a single amino acid substitution that renders it unable to disrupt the HOX/PBX interaction but retains the cell-penetrating polyarginine sequence.[10] This allows researchers to distinguish the specific effects of HOX/PBX inhibition from non-specific effects of the peptide.
Q4: What is the typical incubation time for this compound treatment?
A4: Incubation times can vary depending on the cell line and the specific assay being performed. For apoptosis assays, significant effects have been observed in as little as 2 hours.[1] For cell proliferation or cytotoxicity assays, longer incubation times of 24 to 48 hours are common.[11] Transcriptional changes can also be observed within a few hours of treatment.[1]
Q5: In which types of cancer has this compound shown efficacy?
A5: this compound has demonstrated anti-tumor effects in a wide range of solid and hematological malignancies, including melanoma, lung cancer, breast cancer, prostate cancer, ovarian cancer, renal cancer, and acute myeloid leukemia (AML).[4][5][9][12][13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results | Cell passage number and confluency can affect sensitivity. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. |
| No significant apoptosis observed | The cell line may be resistant to this compound-induced apoptosis or the concentration may be too low. The mechanism of cell death may be non-apoptotic. | Confirm high expression of HOX genes in your cell line, as this is often correlated with sensitivity.[4] Increase the this compound concentration and/or incubation time. Investigate other cell death mechanisms, such as necroptosis, which has been observed in AML cells treated with this compound.[9][13] |
| Control peptide (CXR9) shows some toxicity | At very high concentrations, the polyarginine tail of the peptide may exhibit non-specific toxicity. | Use the lowest effective concentration of this compound and a corresponding concentration of CXR9. Ensure the purity of the synthesized peptides. |
| Difficulty in detecting downstream gene expression changes (e.g., cFos) | The timing of analysis is critical as these are often early response genes. | Perform a time-course experiment (e.g., 1, 2, 4, 6 hours) to capture the peak expression of target genes like cFos, DUSP1, and ATF3.[1][3] |
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound in various cancer cell lines. These values should serve as a starting point for optimizing the concentration for your specific experiments.
Table 1: this compound IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375M | Melanoma | 10 | [7] |
| Me1007 | Melanoma | 30 | [7] |
| Mel888 | Melanoma | 48 | [7] |
| KG1 | Acute Myeloid Leukemia | 4.5 | [9] |
| HEL 92.1.7 | Acute Myeloid Leukemia | 6.1 | [9] |
| KU812F | Acute Myeloid Leukemia | 9.1 | [9] |
| K562 | Acute Myeloid Leukemia | 10.4 | [9] |
| HL-60 | Acute Myeloid Leukemia | 16.9 | [9] |
| Primary AML cells | Acute Myeloid Leukemia | < 1 | [9] |
Table 2: this compound IC50 Values in Murine Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16 | Melanoma | 20 | [1] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTS/LDH Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and the control peptide CXR9 in fresh culture medium.[10] Remove the old medium from the cells and add the peptide-containing medium.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
LDH Assay: Collect the cell culture supernatant to measure the release of lactate dehydrogenase (LDH) as an indicator of cytotoxicity, following the manufacturer's protocol.[14]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
-
Treatment: Treat cells with the desired concentrations of this compound or CXR9 for the determined time (e.g., 2-24 hours).[1]
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) or 7-AAD according to the manufacturer's protocol.[7]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[7]
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., c-Fos, p21) and a loading control (e.g., β-actin, GAPDH).[9][14]
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting HOX/PBX dimers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the HOX/PBX dimer in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the HOX/PBX interaction in tumour cells using a peptide, this compound - Prostate Project [prostate-project.org.uk]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. A Subset of HOX Genes Negatively Correlates with HOX/PBX Inhibitor Target Gene Expression and Is Associated with Apoptosis, DNA Repair, and Metabolism in Prostate Cancer [mdpi.com]
- 9. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting HOX/PBX dimer formation as a potential therapeutic option in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Disruption of HOX activity leads to cell death that can be enhanced by the interference of iron uptake in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Targeting HOX-PBX interactions causes death in oral potentially malignant and squamous carcinoma cells but not normal oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting HXR9 solubility and stability in experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and experimental use of HXR9.
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve.
-
Question: I am having trouble dissolving the lyophilized this compound powder. What is the recommended procedure?
-
Answer: The solubility of this compound can be influenced by its purity and salt form (e.g., hydrochloride salt). For initial solubilization, it is recommended to first try aqueous-based solvents. If the peptide has known poor aqueous solubility, a small amount of an organic solvent like DMSO can be used to aid dissolution, followed by dilution with your aqueous buffer. Sonication can also be a useful technique to help dissolve the peptide.
Issue 2: this compound precipitates out of solution upon dilution in cell culture media.
-
Question: My this compound solution, which is clear in the initial solvent, becomes cloudy or shows visible precipitates when I add it to my cell culture medium. What is causing this and how can I prevent it?
-
Answer: Precipitation upon dilution in complex aqueous solutions like cell culture media is a common issue with peptides. This can be caused by several factors, including the peptide's properties, the pH of the medium, and interactions with media components like salts and serum proteins.
Here are some strategies to prevent precipitation:
-
Optimize Stock Solution: Prepare a concentrated stock solution of this compound in a solvent where it is highly soluble, such as sterile water or DMSO. A stock concentration of 100x to 1000x the final working concentration is recommended to minimize the volume of organic solvent added to your cell culture.
-
Slow Dilution: Add the concentrated this compound stock solution to your cell culture medium dropwise while gently vortexing or swirling the medium. This prevents localized high concentrations of the peptide that can lead to aggregation and precipitation.
-
Serum-Free Conditions: If precipitation persists, consider treating your cells with this compound in serum-free or low-serum media for the duration of the experiment, if your cell line can tolerate these conditions. Serum proteins can sometimes interact with peptides and cause them to precipitate.
-
pH Adjustment: While most cell culture media are buffered, the addition of a peptide solution can sometimes alter the local pH. Ensure your media is well-buffered.
-
Issue 3: Inconsistent or lower-than-expected activity of this compound in my experiments.
-
Question: I am observing variable or reduced efficacy of this compound in my cell-based assays. What could be the reason for this?
-
Answer: Loss of peptide activity can be due to several factors related to its handling and storage.
-
Improper Storage: this compound, like many peptides, is sensitive to degradation. Lyophilized powder should be stored at -20°C. Once in solution, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. Solutions stored at -20°C should generally be used within a month, while those at -80°C can be stable for up to 6 months.
-
Oxidation: If your this compound peptide contains oxidation-sensitive amino acids, exposure to air can lead to degradation. While this compound's sequence (WYPWMKKHHRRRRRRRRR) does not contain cysteine, methionine can be susceptible to oxidation. Using degassed solvents and minimizing air exposure during handling can help.
-
Adsorption to Surfaces: Peptides can adsorb to plastic and glass surfaces, leading to a decrease in the effective concentration. To mitigate this, consider using low-protein-binding tubes and pipette tips.
-
Aggregation: Over time, peptides in solution can form aggregates, which are often less active. To minimize aggregation, follow the recommended storage conditions and avoid repeated freeze-thaw cycles. If you suspect aggregation, a brief sonication of the stock solution before use may help to break up some aggregates.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a cell-permeable peptide that acts as a competitive antagonist of the HOX/PBX protein-protein interaction.[1] It mimics the hexapeptide motif of HOX proteins, which is responsible for binding to the PBX cofactor.[2] By disrupting the HOX/PBX dimer, this compound inhibits the transcriptional activity of these complexes, leading to the upregulation of downstream target genes such as cFos, DUSP1, and ATF3, which can in turn induce apoptosis and inhibit cell proliferation.[2][3]
-
-
Q2: What is the recommended solvent for preparing this compound stock solutions?
-
Q3: What are the recommended storage conditions for this compound?
-
Q4: What is a typical working concentration for this compound in in vitro experiments?
-
A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, a general working concentration range for in vitro experiments is between 5 µM and 60 µM.[1][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
Quantitative Data
Table 1: this compound Solubility
| Solvent | Concentration | Observation | Reference(s) |
| Water | 50 mg/mL (18.15 mM) | Clear solution; may require sonication. | [4] |
| PBS | 100 mg/mL (36.30 mM) | Clear solution; may require sonication. | [7] |
| DMSO | Not specified | Recommended for hydrophobic peptides; use a minimal amount to dissolve and then dilute with an aqueous buffer. | [5] |
Table 2: this compound Stability in Solution
| Storage Temperature | Duration | Recommendations | Reference(s) |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [6][7] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Sealed storage, away from moisture and light. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
Lyophilized this compound powder
-
Sterile, nuclease-free water or sterile PBS
-
(Optional) DMSO
-
Low-protein-binding microtubes
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Initial Solubilization:
-
Aqueous Solvent: Add the required volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., 10 mM). Gently vortex to dissolve. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Organic Solvent (if necessary): If this compound is not readily soluble in aqueous solution, add a minimal volume of DMSO to the vial to dissolve the peptide. Once fully dissolved, slowly add sterile water or PBS to reach the final desired stock concentration, vortexing gently during the addition.
-
-
Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microtubes. This will prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Dilute the stock solution to the final desired working concentration in your cell culture medium immediately before adding it to your cells.
Protocol 2: Cell Viability Assessment using MTS Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound working solution
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Include wells with medium only to serve as a background control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach and resume growth.
-
Treatment: Prepare serial dilutions of the this compound working solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Addition: Following the treatment period, add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from the medium-only wells) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound working solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound or a vehicle control for the specified duration.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Carefully detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Collect the cells, including any floating cells from the supernatant, by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound working solution
-
Cold 70% ethanol
-
PBS
-
PI/RNase A staining buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or a vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and collect them by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubation: Incubate the cells on ice or at 4°C for at least 2 hours. For long-term storage, cells can be kept at -20°C.
-
Washing: Centrifuge the fixed cells and wash once with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound Signaling Pathway
Caption: this compound Experimental Workflow
Caption: this compound Troubleshooting Logic
References
HXR9 In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the HXR9 peptide in in vivo experiments. The information is tailored for scientists and drug development professionals to facilitate successful experimental design and execution.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound in dosing solution | Poor solubility of this compound in the chosen vehicle. | 1. Increase the percentage of a co-solvent (e.g., DMSO) or a surfactant (e.g., Tween® 80) in your vehicle. 2. Gently warm the solution during preparation. 3. Prepare fresh solutions on the day of dosing. 4. For this compound hydrochloride, dissolution in water may require ultrasonic treatment.[1] 5. Consider using a formulation of DMSO and corn oil for in vivo administration.[2] |
| Inconsistent or no anti-tumor effect observed | 1. Inadequate dosage. 2. Improper administration technique. 3. Degradation of the peptide. 4. Low expression of target HOX genes in the tumor model. | 1. Conduct a dose-response study to determine the optimal effective dose for your specific model (see Table 1 for examples). 2. Ensure proper administration technique for the chosen route (e.g., for intraperitoneal injection, avoid injection into the gut or subcutaneous space). 3. Store this compound lyophilized at -20°C and protected from moisture.[3] Once in solution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3] Prepare fresh dosing solutions for each experiment. 4. Assess the expression levels of relevant HOX genes (e.g., HOXB1-HOXB9 in breast cancer) in your cell line or tumor model to confirm it is a suitable target.[4] |
| Adverse effects or toxicity in animals | 1. High dose of this compound. 2. Toxicity of the vehicle. | 1. Conduct a Maximum Tolerated Dose (MTD) study. One study reported no toxicities in mice treated daily with 15 mg/kg for 10 days.[5] 2. Reduce the concentration of organic solvents (e.g., DMSO) in your vehicle. 3. Always include a vehicle-only control group to assess the toxicity of the vehicle alone. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a cell-permeable peptide that acts as a competitive antagonist of the interaction between HOX proteins (specifically paralogues 1-8) and their cofactor, PBX.[3][6][7] This disruption inhibits the transcriptional activity of the HOX-PBX dimer, leading to decreased cell proliferation and induction of cell death in cancer cells with high expression of these transcription factors.[2][6]
2. What is the mechanism of cell death induced by this compound?
The mechanism of cell death can vary depending on the cancer type. In many solid tumors, this compound induces apoptosis.[4][8][9] However, in some cancers, such as certain types of renal cancer and acute myeloid leukemia (AML), it can induce a form of regulated necrosis called necroptosis.[9][10] A key early event in the signaling cascade is the rapid upregulation of cFos expression.[8][10]
3. How should I prepare this compound for in vivo administration?
This compound hydrochloride is soluble in water, though it may require sonication.[1] For in vivo studies, a common approach for peptides with limited aqueous solubility is to first dissolve them in a small amount of an organic solvent like DMSO, followed by dilution with a sterile isotonic vehicle such as saline, phosphate-buffered saline (PBS), or corn oil.[2] It is crucial to ensure the final solution is clear before administration.[2] Always prepare fresh solutions for each experiment and protect them from light.
4. What are the recommended administration routes and dosages for this compound in vivo?
The optimal route and dosage are dependent on the tumor model. Documented administration routes include intravenous (i.v.), intraperitoneal (i.p.), and intratumoral (i.t.).[1][6][8] Dosages have ranged from 10 mg/kg to 100 mg/kg, with varying treatment schedules.[1][6][8] Refer to the table below for examples from published studies. A pilot dose-response study is recommended to determine the optimal dosage for your specific experimental setup.
5. What is the expected in vivo stability and half-life of this compound?
As a small peptide, this compound is expected to have a short half-life in vivo due to rapid clearance.[5] This is a common challenge for peptide-based therapeutics. The dosing schedule in published studies (e.g., twice weekly injections) is designed to maintain a therapeutic concentration despite this short half-life.[1][6]
6. Are there any known biomarkers to predict tumor sensitivity to this compound?
Yes, in breast cancer models, the sensitivity to this compound has been shown to be directly related to the combined expression of HOX genes HOXB1 through HOXB9.[4][8] Tumors with higher expression of these genes may be more susceptible to this compound treatment.[4] Investigating the HOX gene expression profile of your tumor model is advisable.
7. Can this compound be used in combination with other therapies?
Yes, studies have shown that the cytotoxic effects of this compound can be enhanced when combined with other agents. For example, in malignant B-cells, combining this compound with an antibody-avidin fusion protein that targets the transferrin receptor 1 (CD71) resulted in a synergistic anti-tumor effect.[5] In acute myeloid leukemia cells, combining this compound with a PKC inhibitor (Ro31) led to a significantly greater reduction in tumor growth.[9]
Quantitative Data Summary
Table 1: Examples of this compound In Vivo Administration Protocols
| Cancer Type (Cell Line) | Animal Model | Dosage and Administration Route | Treatment Schedule | Outcome | Reference |
| Melanoma (B16) | C57black/6 mice | 10 mg/kg; i.v. via the tail vein | Twice weekly | Blocked tumor growth | [1][2][6] |
| Non-Small-Cell Lung Cancer (A549) | N/A | Initial dose of 100 mg/kg, then 10 mg/kg; Intraperitoneal | Twice weekly for 18 days | Blocked tumor growth | [1][2][6] |
| Prostate Cancer (LNCaP) | N/A | 100 mg/kg; IT single dose when tumor volume > 100 mm³ | Single dose | 530% max inhibition of tumor growth | [8][10] |
| Acute Myeloid Leukemia (K562) | N/A | 50 μl of indicated dose; Intratumoral | N/A | Significant reduction in tumor growth when combined with Ro31 | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is a general guideline and may require optimization.
-
Reconstitution of Lyophilized this compound : Based on the manufacturer's instructions, dissolve the lyophilized this compound peptide in a minimal amount of sterile DMSO. Vortex briefly to ensure complete dissolution.
-
Dilution in Vehicle : Further dilute the DMSO-dissolved this compound in a sterile vehicle suitable for in vivo use, such as corn oil or sterile saline. A common formulation involves adding the DMSO stock to corn oil.[2]
-
Final Concentration : Adjust the final volume to achieve the desired dose concentration in a suitable injection volume for the animal model (e.g., 100-200 µL for a mouse).
-
Clarity Check : Ensure the final solution is clear and free of precipitation.[2] If precipitation occurs, gentle warming or slight adjustments to the co-solvent percentage may be necessary.
-
Administration : Administer the freshly prepared solution via intraperitoneal injection.
Visualizations
Caption: this compound inhibits the HOX/PBX dimer, leading to cFos upregulation and subsequent apoptosis or necroptosis.
Caption: A logical workflow for troubleshooting common issues encountered during in vivo experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. adooq.com [adooq.com]
- 4. Targeting the HOX/PBX dimer in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disruption of HOX activity leads to cell death that can be enhanced by the interference of iron uptake in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting the HOX/PBX interaction in tumour cells using a peptide, this compound - Prostate Project [prostate-project.org.uk]
- 8. oncotarget.com [oncotarget.com]
- 9. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting HOX/PBX dimers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating HXR9 Research: A Technical Support Center for Addressing Off-Target Effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing potential off-target effects of the investigational peptide drug HXR9. This compound is a competitive antagonist of the HOX/PBX protein-protein interaction, a critical regulator of gene expression in development and a promising therapeutic target in various cancers.[1][2][3] This guide offers detailed experimental protocols, troubleshooting FAQs, and data interpretation strategies to ensure the accurate assessment of this compound's biological activity.
Understanding On-Target vs. Off-Target Effects
The primary on-target effect of this compound is the disruption of the heterodimerization of HOX transcription factors with their PBX cofactors.[1] This interaction is crucial for the transcriptional activity of many HOX proteins, which are often dysregulated in cancer. By competitively binding to PBX, this compound is designed to inhibit the pro-oncogenic functions of these transcription factors, leading to apoptosis or necroptosis in cancer cells.[2][4]
However, like any therapeutic agent, this compound has the potential for off-target effects, which are unintended biological interactions that are not mediated by the inhibition of the HOX/PBX dimer. These effects can arise from the peptide's sequence, its cell-penetrating polyarginine tail, or interactions with other cellular components. Distinguishing between on-target and off-target effects is critical for the accurate interpretation of experimental results and the preclinical development of this compound.
Troubleshooting Guides and FAQs
This section provides a question-and-answer formatted guide to address specific issues that researchers may encounter during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the observed cytotoxic effects in my cell line are due to the on-target inhibition of the HOX/PBX interaction?
A1: The most critical control experiment is the parallel use of the inactive control peptide, CXR9.[5][6][7][8] CXR9 has a single amino acid substitution in the hexapeptide motif, rendering it incapable of binding to PBX, but it retains the cell-penetrating polyarginine tail.[5][8] If the observed phenotype (e.g., cell death, changes in gene expression) is present with this compound treatment but absent or significantly reduced with an equivalent concentration of CXR9, it strongly suggests an on-target effect.[6][7]
Q2: I am observing toxicity in my non-cancerous control cell line. Is this an expected off-target effect?
A2: this compound has been reported to exhibit some toxicity to normal cells, particularly progenitor cells where HOX gene activity is important for normal function, such as in hematopoiesis.[5] It is crucial to perform dose-response experiments on both your cancer and non-cancerous cell lines to determine the therapeutic window. If the toxicity is observed at similar concentrations in both cell types, it may indicate a general cytotoxic effect unrelated to the oncogenic addiction to HOX/PBX signaling. Comparing these effects with CXR9 is also essential to dissect the nature of this toxicity.
Q3: My this compound-treated cells are dying, but I am not seeing the expected increase in apoptosis markers. What could be the reason?
A3: While this compound is known to induce apoptosis in many solid tumors, in some cancer types, such as acute myeloid leukemia (AML), it has been shown to induce a form of programmed necrosis called necroptosis.[4] Therefore, in addition to apoptosis assays (e.g., Annexin V/PI staining, caspase activation), it is advisable to assess markers of necroptosis, such as the phosphorylation of MLKL and RIPK3.
Q4: I am not observing the expected downstream changes in gene expression (e.g., upregulation of c-Fos) after this compound treatment. What should I check?
A4: Several factors could contribute to this:
-
Peptide Stability: Ensure the proper storage and handling of the this compound peptide to prevent degradation. Peptides can be susceptible to proteolysis and repeated freeze-thaw cycles.[9]
-
Cellular Uptake: While this compound is designed to be cell-permeable, uptake efficiency can vary between cell lines. You can assess uptake using a fluorescently labeled version of the peptide.
-
HOX/PBX Expression Levels: The sensitivity of a cell line to this compound can be correlated with the expression levels of specific HOX genes and PBX cofactors.[3] Verify the expression of relevant HOX and PBX genes in your cell line of interest.
-
Time Course: The induction of downstream target genes like c-Fos can be transient. Perform a time-course experiment to identify the optimal time point for observing these changes.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| High background cell death in control (untreated and CXR9-treated) groups. | Poor cell health, contamination, or issues with the peptide solvent. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Test the vehicle control (e.g., sterile water or PBS) alone. Use a fresh batch of CXR9. |
| Inconsistent results between experiments. | Variations in cell density, passage number, or peptide concentration. | Standardize cell seeding density and use cells within a consistent passage number range. Prepare fresh dilutions of this compound and CXR9 for each experiment from a concentrated stock. |
| No effect of this compound at expected concentrations. | Low expression of target HOX/PBX proteins, peptide degradation, or incorrect dosage. | Confirm HOX and PBX expression by qPCR or Western blot. Use a fresh vial of this compound and verify its concentration. Perform a dose-response curve over a wider concentration range. |
Experimental Protocols
Protocol 1: Validating On-Target this compound Activity using a Control Peptide
Objective: To differentiate between on-target and off-target effects of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed your cancer cell line and a non-cancerous control cell line in parallel in 96-well plates at a predetermined optimal density.
-
Treatment: Prepare serial dilutions of both this compound and the control peptide CXR9 in the appropriate cell culture medium. Treat the cells with a range of concentrations of this compound and CXR9. Include a vehicle-only control.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Calculate the IC50 values for both this compound and CXR9 in both cell lines. A significantly lower IC50 for this compound compared to CXR9 in the cancer cell line is indicative of an on-target effect.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Disruption of HOX/PBX Interaction
Objective: To biochemically demonstrate that this compound disrupts the interaction between a specific HOX protein and PBX in your cellular context.
Methodology:
-
Cell Lysis: Treat cells with this compound, CXR9, or vehicle for a specified time. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to your HOX protein of interest (or PBX).
-
Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting using antibodies against both the immunoprecipitated protein (e.g., HOX) and its expected binding partner (e.g., PBX). A reduced amount of co-precipitated PBX in the this compound-treated sample compared to the control and CXR9-treated samples indicates disruption of the interaction.
Quantitative Data Summary
| Parameter | This compound | CXR9 (Control Peptide) | Reference |
| Mechanism of Action | Competitive antagonist of HOX/PBX interaction | Inactive; does not bind PBX | [5][8] |
| Reported IC50 Range (Cancer Cell Lines) | 4.5 µM - 151 µM | No significant activity at similar concentrations | [4][6] |
| Effect on Normal Hematopoietic Progenitors | Dose-dependent toxicity observed | Not reported, but expected to be minimal | [5] |
Visualizing Key Concepts
This compound On-Target Signaling Pathway
Caption: this compound competitively inhibits the formation of the HOX/PBX dimer, leading to the derepression of target genes like c-Fos and subsequent apoptosis.
Experimental Workflow for Assessing Off-Target Effects
Caption: A logical workflow for using the control peptide CXR9 to distinguish between on-target and potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the HOX/PBX interaction in tumour cells using a peptide, this compound - Prostate Project [prostate-project.org.uk]
- 3. oncotarget.com [oncotarget.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Disruption of HOX activity leads to cell death that can be enhanced by the interference of iron uptake in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting HOX-PBX interactions causes death in oral potentially malignant and squamous carcinoma cells but not normal oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting HOX/PBX dimer formation as a potential therapeutic option in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [gupea.ub.gu.se]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
HXR9 Technical Support Center: Optimizing Treatment Duration for Maximum Efficacy
Welcome to the HXR9 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment duration for maximal experimental efficacy. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides & FAQs
This section provides practical advice in a question-and-answer format to help you navigate common challenges in your this compound experiments.
Q1: What is the recommended initial treatment duration for in vitro cell viability assays?
A1: For initial in vitro experiments, a treatment duration of 48 to 72 hours is recommended to observe significant effects on cell viability.[1][2] However, shorter durations can also be effective. For example, this compound has been shown to trigger apoptosis in B16 and primary melanoma cells within 2 hours of treatment with a 60µM concentration.[3][4][5] It is advisable to perform a time-course experiment (e.g., 2, 6, 24, 48, 72 hours) to determine the optimal duration for your specific cell line and experimental goals.
Q2: My cells are not showing a significant decrease in viability after this compound treatment. What should I check?
A2: There are several factors that could contribute to a lack of response. Consider the following troubleshooting steps:
-
HOX/PBX Expression Levels: this compound is most effective in cells with high expression of HOX genes and their cofactor PBX.[3][4][5] Verify the expression levels of relevant HOX genes (e.g., HOXA, HOXB clusters) and PBX in your cell line via qPCR or Western blot. Sensitivity to this compound has been directly correlated with the expression of HOXB1 through HOXB9 in breast cancer cell lines.
-
Treatment Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 can vary significantly between cell lines. Perform a dose-response experiment with a range of concentrations (e.g., 5 µM to 100 µM) to determine the optimal concentration for your cells.
-
Peptide Integrity: Confirm the quality and stability of your this compound peptide. Improper storage or handling can lead to degradation.
-
Cell Seeding Density: The initial number of cells plated can influence the outcome of viability assays. Ensure consistent and appropriate seeding densities across your experiments.
Q3: How quickly can I expect to see evidence of apoptosis after this compound treatment?
A3: The induction of apoptosis by this compound can be rapid. Studies have shown that this compound can trigger apoptosis in as little as 2 hours in some cell lines.[3][4][5] For a comprehensive analysis, it is recommended to perform a time-course experiment and assess apoptosis at early (e.g., 2-6 hours) and later (e.g., 24-48 hours) time points using methods like Annexin V staining.[1][6]
Q4: What is a standard dosing schedule for in vivo xenograft studies with this compound?
A4: A commonly used in vivo dosing schedule for this compound is intravenous (i.v.) or intraperitoneal (i.p.) administration twice weekly.[3][4][5] For example, a dose of 10 mg/kg administered twice weekly has been shown to block tumor growth in a melanoma model.[3][4][5] However, the optimal dosing regimen can depend on the tumor model and the specific research question.
Q5: I am not observing significant tumor growth inhibition in my in vivo model. What are the potential reasons?
A5: A lack of in vivo efficacy could be due to several factors:
-
Pharmacokinetics and Bioavailability: The route of administration and the formulation of this compound can impact its bioavailability and half-life in vivo. Consider if the chosen route is optimal for reaching the tumor tissue.
-
Tumor Model Characteristics: The specific characteristics of the xenograft model, including the cell line used and the site of implantation, can influence the response to treatment.
-
Dosing and Schedule: The dose and frequency of this compound administration may need to be optimized for your specific model. Consider performing a dose-escalation study to find a more effective regimen.
-
Tumor Heterogeneity: The presence of resistant clones within the tumor can lead to a lack of response over time.
Data on this compound Treatment Duration and Efficacy
The following tables summarize quantitative data from various studies to aid in the design of your experiments.
Table 1: In Vitro Efficacy of this compound at Different Treatment Durations
| Cell Line | Assay | Concentration | Treatment Duration | Observed Effect | Citation |
| B16 Melanoma | Apoptosis Assay | 60 µM | 2 hours | Significant proportion of cells in late apoptosis | [3][4][5] |
| B16F10 Melanoma | RT-PCR | 60 µM | 2 hours | Significant upregulation of Fos, Jun, Dusp1, and Atf1 | [3][4][5] |
| Murine B16 Melanoma | Western Blot | 60 µM | 4 hours | Blocked the binding of HOXD9 to PBX | [3][4] |
| Malignant B-cells | [³H]-thymidine incorporation | Various | 48 hours | Dose-dependent anti-proliferative effects | [1] |
| IM-9 | Caspase Activity Assay | 40 µM | Up to 3 hours | Low levels of caspase 2 and 3 activation | [1] |
| U266 and KMS-11 | [³H]-thymidine incorporation | 60 µM or 100 µM | 96 hours | Significant enhancement of anti-proliferative effects when combined with ch128.1Av | [1] |
| AML cell lines | Annexin V Assay | IC50, 2xIC50, 3xIC50 | 2 hours | Increased early apoptotic and dead cells with increasing concentration | [2] |
Table 2: In Vivo Efficacy of this compound with Different Treatment Schedules
| Animal Model | Tumor Type | This compound Dose and Schedule | Treatment Duration | Observed Effect | Citation |
| C57black/6 mice | B16 melanoma | 10 mg/kg i.v. twice weekly | ~30 days | Significant tumor growth retardation | [3][4][5] |
| Athymic nude mice | A549 lung cancer | Initial dose of 100 mg/kg, then 10 mg/kg i.p. twice weekly | 18 days | Considerably smaller tumors than control groups | [3][4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time points.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7]
Western Blot for c-Fos Expression
-
Cell Lysis: After this compound treatment for the desired duration, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Fos overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
This compound Mechanism of Action
References
- 1. Disruption of HOX activity leads to cell death that can be enhanced by the interference of iron uptake in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Strategies to minimize HXR9 toxicity in animal studies.
Welcome to the technical support center for the investigational peptide, HXR9. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in animal studies while minimizing potential toxicities. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable peptide that acts as a competitive antagonist of the interaction between HOX transcription factors and their PBX cofactors.[1] By mimicking the conserved hexapeptide motif of HOX proteins, this compound binds to PBX, thereby disrupting the formation of the HOX/PBX heterodimer.[2] This disruption inhibits the transcriptional activity of oncogenic HOX genes, leading to the induction of apoptosis or necroptosis in cancer cells that are dependent on HOX/PBX signaling for their survival.[3][4]
Q2: What are the reported in vivo toxicities of this compound in animal models?
A2: Preclinical studies in various mouse models of cancer, including melanoma, non-small cell lung cancer, breast cancer, and esophageal squamous cell carcinoma, have generally reported a favorable safety profile for this compound.[5] Common observations include no overt signs of toxicity and no significant loss of body weight in treated animals compared to control groups.[6] In one study, daily administration of 15 mg/kg this compound for 10 days did not result in observable toxicities, with blood counts remaining within the expected range and no evidence of liver toxicity.[6]
Q3: Is there any potential for myelosuppression with this compound treatment?
A3: In vitro studies using human colony-forming assays on hematopoietic progenitor cells have suggested a potential for dose-dependent toxicity, which might imply a risk of transient myelosuppression.[6] However, this finding was not replicated in an in vivo mouse study where daily treatment with 15 mg/kg of this compound for 10 days did not lead to any observed toxicities, and blood counts were within normal ranges.[6] Researchers should, however, remain vigilant for any signs of myelosuppression in their own studies.
Q4: What is the recommended vehicle for in vivo administration of this compound?
A4: In published studies, this compound has been successfully administered in vivo using Phosphate Buffered Saline (PBS) as a vehicle.[7]
Q5: What are the typical dosing regimens for this compound in mice?
A5: Several dosing regimens have been reported to be effective with minimal toxicity. These include:
-
Daily intravenous injections of 15 mg/kg for 10 days.[6]
-
An initial intraperitoneal or intravenous dose of 100 mg/kg, followed by twice-weekly treatments of 10 mg/kg.[8]
-
Twice-weekly intravenous injections of 10 mg/kg via the tail vein.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Animal Toxicity (e.g., weight loss, lethargy) | 1. Dose too high for the specific animal strain or model. 2. Peptide aggregation or instability. 3. Contamination of the peptide solution. 4. Off-target effects in a specific genetic background. | 1. Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your specific model. 2. Ensure proper storage and handling of the this compound peptide. Prepare fresh solutions for each administration and consider analyzing peptide integrity. 3. Use sterile techniques for preparation and administration. Filter-sterilize the final solution if appropriate. 4. Monitor animals closely for clinical signs of toxicity. Consider reducing the dose or frequency of administration. |
| Lack of Anti-Tumor Efficacy | 1. Insufficient dose or frequency of administration. 2. Low or absent expression of HOX/PBX targets in the tumor model. 3. Poor bioavailability or rapid clearance of the peptide. 4. Tumor resistance mechanisms. | 1. Increase the dose or frequency of this compound administration, guided by MTD studies. 2. Confirm the expression of relevant HOX and PBX genes in your tumor model through techniques like qPCR or Western blotting. 3. Consider alternative routes of administration (e.g., intratumoral) to increase local concentration. 4. Investigate potential resistance pathways in your tumor model. |
| Variability in Experimental Results | 1. Inconsistent peptide formulation or administration. 2. Biological variability within the animal cohort. 3. Differences in tumor implantation and growth. | 1. Standardize the protocol for this compound solution preparation and administration. Ensure accurate dosing for each animal. 2. Increase the number of animals per group to improve statistical power. 3. Ensure consistent tumor cell implantation techniques and randomize animals into treatment groups. |
Quantitative Data Summary
Table 1: In Vivo Dosing Regimens and Observed Toxicity of this compound in Mice
| Cancer Model | Dosing Regimen | Route of Administration | Vehicle | Observed Toxicity | Reference |
| Malignant B-cells | 15 mg/kg daily for 10 days | Not Specified | Not Specified | No toxicities observed; blood counts within expected ranges; no liver toxicity. | [6] |
| Melanoma | 10 mg/kg twice weekly | Intravenous (tail vein) | Not Specified | Not Specified | [1] |
| Non-small-cell lung cancer | Initial dose of 100 mg/kg, then 10 mg/kg twice weekly for 18 days | Intraperitoneal | Not Specified | Not Specified | [8] |
| Acute Myeloid Leukemia | Not Specified | Not Specified | PBS | Not Specified | [7] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment
This protocol provides a general framework for assessing the toxicity of this compound in a mouse xenograft model. Researchers should adapt this protocol to their specific experimental needs and institutional guidelines.
-
Animal Model: Select a suitable immunocompromised mouse strain (e.g., BALB/c nude, NOD/SCID) for tumor xenograft studies.
-
Housing and Acclimatization: House animals in a specific pathogen-free facility with ad libitum access to food and water. Allow for a minimum of one week of acclimatization before the start of the experiment.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100 mm³), randomize animals into treatment and control groups (n ≥ 5 per group).
-
This compound Preparation and Administration:
-
Dissolve this compound in sterile PBS to the desired concentration.
-
Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection).
-
The control group should receive an equivalent volume of the vehicle (PBS).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform daily clinical observations for any signs of toxicity, such as changes in posture, activity, or grooming.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the animals.
-
Collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (e.g., liver, kidney, spleen, lung, heart) for histopathological analysis.
-
Visualizations
Caption: this compound inhibits the HOX/PBX interaction, leading to apoptosis.
Caption: Workflow for assessing this compound toxicity in animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. glpbio.com [glpbio.com]
- 4. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the HOX/PBX interaction in tumour cells using a peptide, this compound - Prostate Project [prostate-project.org.uk]
- 6. Disruption of HOX activity leads to cell death that can be enhanced by the interference of iron uptake in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing HXR9 Peptide Bioavailability
Welcome to the technical support center for the HXR9 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the experimental use and improve the bioavailability of the this compound peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its mechanism of action?
A1: this compound is an 18-amino acid synthetic peptide designed as a competitive antagonist of the interaction between HOX proteins and their PBX cofactors.[1][2][3] By mimicking the conserved hexapeptide sequence of HOX proteins, this compound disrupts the formation of the HOX/PBX dimer, which is crucial for the transcriptional regulation of genes involved in cell proliferation, differentiation, and survival.[1][3] This disruption has been shown to induce apoptosis in various cancer cell lines, making this compound a promising therapeutic candidate.[4][5] The peptide includes a poly-arginine tail (R9) to facilitate its entry into cells.[1][3]
Q2: What is the primary challenge in working with the this compound peptide?
A2: A primary challenge with peptide therapeutics like this compound is their typically low bioavailability. This is due to several factors, including susceptibility to enzymatic degradation in the body, rapid clearance from circulation, and poor permeability across biological membranes. While the poly-arginine tail enhances its cell permeability, its systemic stability and oral bioavailability are expected to be low. One study noted that the in vivo half-life of small peptides like this compound is expected to be very short due to rapid clearance through the kidneys.
Q3: What are the known in vivo administration routes and dosages for this compound?
A3: In preclinical animal models, this compound has been administered via intravenous (i.v.) and intraperitoneal (i.p.) injections.[2][6][7] Effective dosages have been reported in the range of 10 mg/kg for i.v. administration and up to 100 mg/kg for i.p. administration in tumor xenograft models.[2][6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments, focusing on issues related to its bioavailability.
Issue 1: Low Cellular Uptake or Inconsistent In Vitro Efficacy
Possible Cause: While this compound is designed for cell permeability, experimental conditions can affect its uptake and activity.
Troubleshooting Steps:
-
Optimize Peptide Concentration:
-
Verify Peptide Integrity:
-
Recommendation: Ensure the peptide has been stored correctly (lyophilized at -20°C) and was properly reconstituted. Peptide degradation can lead to loss of activity.
-
-
Assess Cell Culture Conditions:
-
Recommendation: Serum components can sometimes interfere with peptide activity. Consider reducing serum concentration during the treatment period, but be mindful of potential effects on cell health.
-
Issue 2: Poor In Vivo Efficacy Despite Successful In Vitro Results
Possible Cause: This is a classic indicator of poor bioavailability, likely due to rapid degradation and clearance of the this compound peptide in vivo.
Troubleshooting Steps:
-
Chemical Modifications to Enhance Stability:
-
Strategy 1: Acylation: Attaching a lipid moiety (fatty acid chain) to the peptide can increase its plasma protein binding, reduce renal clearance, and improve its pharmacokinetic profile.[8]
-
Experimental Protocol: Synthesize an this compound analogue with a fatty acid (e.g., palmitic acid) conjugated to the N-terminus or a lysine side chain.
-
-
Strategy 2: Cyclization: Cyclizing the peptide backbone can make it more resistant to exopeptidases.[9][10]
-
Experimental Protocol: Design and synthesize a cyclic version of this compound, for example, by introducing cysteine residues for disulfide bridging or by using a head-to-tail cyclization strategy.
-
-
-
Advanced Formulation Strategies:
-
Strategy 1: Encapsulation in Nanoparticles: Polymeric nanoparticles can protect this compound from enzymatic degradation and facilitate its controlled release.[11][12]
-
Experimental Protocol: Formulate this compound within biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) using methods like emulsion-solvent evaporation.
-
-
Strategy 2: Co-administration with Permeation Enhancers: For exploring oral delivery routes, permeation enhancers can transiently increase the permeability of the intestinal epithelium.[13]
-
Experimental Protocol: Co-formulate this compound with a permeation enhancer like sodium caprate or chitosan for in situ intestinal perfusion studies in animal models.
-
-
Data Presentation: Comparison of Bioavailability Enhancement Strategies
| Strategy | Proposed Advantage | Key Experimental Readout |
| Acylation | Increased half-life, reduced clearance | Pharmacokinetic analysis (plasma concentration over time) |
| Cyclization | Increased resistance to proteases | In vitro plasma stability assay, Pharmacokinetic analysis |
| Nanoparticle Encapsulation | Protection from degradation, controlled release | In vivo efficacy studies, biodistribution studies |
| Permeation Enhancers | Improved oral absorption | In situ intestinal perfusion studies, oral bioavailability studies |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay for this compound and its Analogues
This assay assesses the potential for intestinal absorption of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and above a predetermined threshold.
-
Permeability Experiment:
-
Add this compound or its analogue to the apical (AP) side of the Transwell insert.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
To assess active efflux, perform the experiment in the reverse direction (BL to AP).
-
-
Quantification: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay evaluates the susceptibility of this compound to metabolism by liver enzymes.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and buffer in a 96-well plate.
-
Incubation: Add this compound to the reaction mixture and incubate at 37°C.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Quantification: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining this compound against time.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound peptide.
Experimental Workflow for Assessing this compound Bioavailability
Caption: Workflow for evaluating and improving this compound bioavailability.
Decision Tree for Troubleshooting Poor In Vivo Efficacy
Caption: Decision tree for troubleshooting poor this compound in vivo efficacy.
References
- 1. A Computer-Based Methodology to Design Non-Standard Peptides Potentially Able to Prevent HOX-PBX1-Associated Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Targeting HOX-PBX interactions causes death in oral potentially malignant and squamous carcinoma cells but not normal oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyarginine Nanocapsules as a Potential Oral Peptide Delivery Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polymeric particulates to improve oral bioavailability of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral biodrug delivery using cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in HXR9 experiments.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the HOX/PBX inhibitor, HXR9.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant variability in the cytotoxic effect of this compound between different cancer cell lines. Why is this happening?
A1: The sensitivity of cancer cells to this compound is strongly linked to the expression levels of specific HOX genes. Different cancer types, and even different cell lines within the same cancer type, can have varying HOX gene expression profiles, leading to inconsistent responses.
-
High HOX Gene Expression: Cell lines with high expression of certain HOX genes, such as the HOXA and HOXB clusters, tend to be more sensitive to this compound-induced apoptosis or necroptosis.[1][2][3] For example, in breast cancer, sensitivity to this compound has been directly related to the averaged expression of HOXB1 through HOXB9.[3] Similarly, in acute myeloid leukemia (AML), high levels of HOXA gene and PBX3 expression are associated with greater sensitivity.[2]
-
Low HOX Gene Expression: Conversely, cell lines with low or absent expression of the target HOX genes may be resistant to this compound. For instance, the HL-60 AML cell line, which has low HOXA9 expression, is not significantly affected by this compound treatment.[4]
Troubleshooting Steps:
-
Profile HOX Gene Expression: Before starting a large-scale experiment, perform qRT-PCR or western blotting to determine the expression profile of relevant HOX genes (e.g., HOXA and HOXB clusters) and their cofactor PBX3 in your cell lines. This will help in selecting appropriate positive and negative control cell lines.
-
Consult Literature for Your Cell Line: Review publications that have used this compound in your specific cell line or cancer model to understand the expected sensitivity.
Q2: Our this compound experiments show inconsistent results from one day to the next, even with the same cell line. What could be the cause?
A2: Inconsistent results with the same cell line can stem from several factors related to the peptide itself, cell culture conditions, or assay procedures.
-
Peptide Stability and Handling: this compound is a cell-permeable peptide.[5][6] Like many peptides, its stability can be compromised by improper storage and handling.
-
Storage: this compound should be stored lyophilized at -20°C or -80°C and protected from moisture and light.[6] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[4]
-
Peptide Degradation: Peptides can be degraded by proteases present in serum-containing cell culture media.[7]
-
-
Cell Culture Conditions:
-
Cell Density: The density of your cell culture can influence the outcome. Higher cell densities may lead to a higher concentration of secreted proteases that can degrade the peptide.[7]
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may respond differently to treatment.
-
-
Control Peptide: It is crucial to use a negative control peptide, such as CXR9, in every experiment.[4][8][9] CXR9 is an inactive variant of this compound, differing by a single amino acid, which prevents it from binding to PBX.[4] This control helps to distinguish the specific effects of HOX/PBX inhibition from non-specific effects of peptide treatment.
Troubleshooting Steps:
-
Aliquot the Peptide: Upon receiving and reconstituting this compound and CXR9, immediately create single-use aliquots and store them at -80°C.
-
Minimize Serum Exposure (if possible): If your cell line can tolerate it, consider reducing the serum concentration during the this compound treatment period to minimize enzymatic degradation.
-
Standardize Cell Seeding: Use a consistent cell seeding density for all experiments.
-
Always Include Controls: Run this compound and CXR9 treatments in parallel in every experiment to ensure the observed effects are specific to HOX/PBX inhibition.
Q3: We are not observing the expected apoptotic or cytotoxic effects of this compound. What could be wrong?
A3: If this compound is not inducing the expected cell death, consider the following possibilities:
-
Incorrect Concentration or Duration: The effective concentration and treatment duration of this compound can vary significantly between cell lines.
-
Concentration: IC50 values for this compound can range from the low micromolar (e.g., 4.5 µM for KG1 AML cells) to higher concentrations (e.g., 78.19 µmol/L for KYSE450 esophageal cancer cells).[1][8]
-
Duration: The time required to observe an effect can also vary. Some studies report transcriptional changes and apoptosis within 2-4 hours, while others use treatment durations of 24-48 hours for proliferation assays.[5][6][10]
-
-
Mechanism of Cell Death: While this compound often induces apoptosis, in some cell types, such as certain AML cells, it can induce necroptosis.[11] Your assay for cell death may not be detecting the relevant pathway.
-
Low Target Expression: As mentioned in Q1, the cell line may have low expression of the necessary HOX genes and PBX cofactors.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: To determine the optimal conditions for your specific cell line, conduct a dose-response study with a range of this compound concentrations and a time-course experiment to identify the optimal treatment duration.
-
Use Multiple Assays for Cell Viability/Death: Employ a combination of assays to measure cell viability (e.g., CCK-8,[5]H-thymidine incorporation) and cell death (e.g., Annexin V staining for apoptosis, LDH assay for cytotoxicity/necroptosis).[8][9][10]
-
Confirm Target Engagement: To verify that this compound is active in your system, you can measure the upregulation of downstream target genes like cFos, DUSP1, and ATF3 via qRT-PCR.[6][9][12] An increase in the expression of these genes after this compound treatment indicates that the peptide is engaging its target.
Quantitative Data Summary
The following table summarizes reported IC50 values and effective concentrations of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 / Effective Concentration | Assay Method | Reference |
| B16 | Melanoma | IC50: 20 µM | Proliferation Assay | [5][6] |
| KG1 | Acute Myeloid Leukemia | IC50: 4.5 µM | LDH Assay | [1] |
| HEL 92.1.7 | Acute Myeloid Leukemia | IC50: 6.1 µM | LDH Assay | [1] |
| KU812F | Acute Myeloid Leukemia | IC50: 9.1 µM | LDH Assay | [1] |
| K562 | Acute Myeloid Leukemia | IC50: 10.4 µM | LDH Assay | [1] |
| HL-60 | Acute Myeloid Leukemia | IC50: 16.9 µM | LDH Assay | [1] |
| KYSE70 | Esophageal Squamous Cell Carcinoma | IC50: 68.6 µmol/L | CCK-8 Assay | [8] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | IC50: 66.76 µmol/L | CCK-8 Assay | [8] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | IC50: 78.19 µmol/L | CCK-8 Assay | [8] |
| T5 | Oral Squamous Cell Carcinoma | EC50: 48 µM | LDH Assay | [9] |
| B56 | Oral Squamous Cell Carcinoma | EC50: 151 µM | LDH Assay | [9] |
Key Experimental Protocols
1. Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from studies on esophageal squamous cell carcinoma.[8]
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or the control peptide CXR9 (e.g., 10, 20, 40, 60, 80, 160 µmol/L) for 24 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
2. Apoptosis Analysis by Flow Cytometry
This protocol is a general method for assessing apoptosis.
-
Plate cells in 6-well plates and treat with the desired concentration of this compound or CXR9 for the determined optimal duration (e.g., 2 hours).[8]
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
3. Analysis of Target Gene Expression by qRT-PCR
This protocol allows for the confirmation of this compound's mechanism of action.
-
Treat cells with this compound or CXR9 at the IC50 concentration for a short duration (e.g., 2 hours).[6]
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers specific for target genes (cFos, DUSP1, ATF3) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Visualizations
Caption: this compound Signaling Pathway
Caption: Troubleshooting Workflow for this compound Experiments
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting HOX/PBX dimers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting HOX/PBX dimer formation as a potential therapeutic option in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting HOX-PBX interactions causes death in oral potentially malignant and squamous carcinoma cells but not normal oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disruption of HOX activity leads to cell death that can be enhanced by the interference of iron uptake in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the HOX/PBX interaction in tumour cells using a peptide, this compound - Prostate Project [prostate-project.org.uk]
- 12. mdpi.com [mdpi.com]
Enhancing the anti-tumor effects of HXR9.
Welcome to the technical support center for HXR9 research. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in designing and executing experiments to enhance the anti-tumor effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist peptide that targets the interaction between HOX transcription factors and their PBX cofactors.[1][2] this compound mimics a key binding motif (the hexapeptide loop) of HOX proteins, thereby preventing the formation of the oncogenic HOX/PBX dimer.[1][2] This disruption inhibits the dimer's ability to bind to DNA and regulate downstream target genes, ultimately leading to cancer cell death.[1]
Q2: How does this compound induce cell death?
A2: The primary mechanism of this compound-induced cell death is cell-type dependent.
-
In most solid tumors (e.g., melanoma, breast, lung, ovarian, prostate), this compound induces apoptosis .[1] A key event is the rapid upregulation of the transcription factor c-Fos, which can activate the Fas-ligand (FasL) extrinsic apoptosis pathway.[1][2]
-
In hematological malignancies like Acute Myeloid Leukemia (AML), this compound has been shown to induce a regulated form of necrosis known as necroptosis .[3][4]
Q3: My cells are not responding to this compound treatment. What are the potential reasons?
A3: Sensitivity to this compound can be highly variable. A lack of response may be due to:
-
Low HOX/PBX Gene Expression: The efficacy of this compound is often correlated with the expression levels of specific HOX genes. For example, sensitivity in breast cancer cell lines is strongly associated with the combined expression of genes HOXB1 through HOXB9.[1][5] In AML, high expression of HOXA and PBX3 genes was linked to greater sensitivity.[1] It is crucial to first characterize the HOX expression profile of your model system.
-
Inactive Control Peptide: Always include an inactive control peptide, such as CXR9, in your experiments to confirm that the observed effects are specific to HOX/PBX inhibition.[6]
-
Peptide Uptake: this compound is designed with arginine residues to promote cellular uptake, but efficiency can vary between cell lines.[1][2] Confirming uptake or using transfection reagents may be necessary in some systems.
Q4: How can the anti-tumor effects of this compound be enhanced?
A4: Combination therapy is a promising strategy. The goal is to target parallel or compensatory signaling pathways. Examples from the literature include:
-
Interference with Iron Uptake: In malignant B-cells, combining this compound with an antibody-avidin fusion protein targeting the transferrin receptor (ch128.1Av) showed synergistic cytotoxic effects.[7] This combination induced a caspase-independent cell death pathway mediated by iron deprivation.[7]
-
PKC Inhibition in AML: In AML cells where this compound induces necroptosis, the effect can be significantly enhanced by co-treatment with Protein Kinase C (PKC) inhibitors, such as Ro31.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Peptide Stability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., sterile PBS or water) and aliquot for single use to avoid repeated freeze-thaw cycles. |
| Cell Seeding Density | Optimize cell seeding density. Overly confluent or sparse cultures can respond differently to treatment. Ensure consistent cell numbers across all wells and experiments. |
| Assay Timing | The cytotoxic effects of this compound can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint for your specific cell line.[7] |
| Assay Type | Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). Compare results from two different methods, such as an LDH assay for cytotoxicity and a resazurin-based assay for metabolic activity.[6] |
Issue 2: Low or No Apoptosis Detected After this compound Treatment
| Potential Cause | Troubleshooting Step |
| Incorrect Time Point | Apoptosis is a dynamic process. Measure markers at multiple time points (e.g., 2, 6, 12, 24 hours) post-treatment. Early apoptotic events may be missed at later time points.[8] |
| Cell Death Mechanism is Not Apoptosis | Your cell line may be undergoing a different form of cell death. In AML, for instance, this compound induces necroptosis.[3][4] Test for markers of necroptosis (e.g., MLKL phosphorylation) or other cell death pathways. |
| Insufficient c-Fos Upregulation | This compound-induced apoptosis is often preceded by c-Fos upregulation.[1][6] Use qPCR or Western blot to check for c-Fos expression levels 1-4 hours after this compound treatment. If c-Fos is not induced, the canonical pathway may not be active in your cells. |
| Apoptosis Assay Sensitivity | Ensure your apoptosis detection method is sensitive enough. Compare results from Annexin V/PI staining with a functional caspase activity assay (e.g., Caspase-Glo 3/7). |
Data Summary Tables
Table 1: this compound In Vitro Treatment Parameters This table summarizes concentrations used in published studies and should be used as a starting point for optimization.
| Cell Line Type | Concentration Range (µM) | Incubation Time (hours) | Observed Effect |
| Malignant B-cells (IM-9) | 20 | Not Specified | Cytotoxicity |
| Malignant B-cells (RPMI 8226, U266) | 60 - 100 | 96 | Anti-proliferative |
| Glioma Stem Cells (GS5-22, TS603) | 5 - 20 | Not Specified | Apoptosis & Cell Cycle Arrest[9] |
| Mesothelioma (NCI-H28) | 18 | 2 | Apoptosis[8] |
| Oral Squamous Carcinoma | 25 - 50 | Not Specified | Cytotoxicity |
Table 2: Example of Synergistic Combination Therapy in Malignant B-Cells
| Cell Line | Treatment | Concentration | Outcome |
| IM-9 | This compound alone | 20 µM | Cytotoxicity |
| ch128.1Av alone | 2.5 nM (suboptimal) | Minimal Effect | |
| This compound + ch128.1Av | 20 µM + 2.5 nM | Enhanced Cytotoxicity [7] |
Key Experimental Protocols
Protocol 1: Assessing Apoptosis via Annexin V & 7-AAD Staining
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, CXR9 (negative control), and a positive control (e.g., Staurosporine) for the optimized time period.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD viability dye.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V negative / 7-AAD negative.
-
Early Apoptotic cells: Annexin V positive / 7-AAD negative.
-
Late Apoptotic/Necrotic cells: Annexin V positive / 7-AAD positive.
-
Protocol 2: Western Blot for c-Fos Protein Expression
-
Cell Lysis: Treat cells with this compound for 1-4 hours. Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Fos overnight at 4°C. Also, probe a separate membrane or strip the current one for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imager.
Visual Guides and Workflows
Caption: this compound competitively inhibits HOX/PBX dimerization, leading to c-Fos expression and apoptosis.
Caption: A decision tree for troubleshooting experiments where this compound shows low efficacy.
References
- 1. Targeting HOX/PBX dimers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Targeting the HOX/PBX dimer in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting HOX-PBX interactions causes death in oral potentially malignant and squamous carcinoma cells but not normal oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of HOX activity leads to cell death that can be enhanced by the interference of iron uptake in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openworks.mdanderson.org [openworks.mdanderson.org]
Validation & Comparative
A Comparative Analysis of HXR9 and Other HOX Inhibitors for Therapeutic Efficacy
For Immediate Release
This guide provides a detailed comparison of the efficacy of HXR9, a peptide inhibitor of HOX/PBX protein-protein interactions, with its next-generation derivative, HTL-001, and other emerging HOX-targeting strategies. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current landscape of HOX inhibition in oncology.
Introduction to HOX Proteins and Their Inhibition
HOX genes are a family of transcription factors crucial during embryonic development that are often dysregulated in various cancers, where they contribute to tumor progression and survival.[1] Due to functional redundancy among the 39 HOX proteins, targeting individual members has proven challenging. A more effective strategy has been to disrupt the interaction between HOX proteins and their common cofactor, Pre-B-cell leukemia homeobox (PBX), which is essential for their oncogenic activity.[1][2] this compound and HTL-001 are peptide-based inhibitors designed to competitively block this HOX/PBX interaction.[3]
This compound: The Prototypical HOX/PBX Inhibitor
This compound is an 18-amino acid peptide that mimics the hexapeptide motif of HOX proteins, thereby preventing their dimerization with PBX.[1] This disruption of the HOX/PBX complex has been shown to induce apoptosis in a wide range of solid tumors and necroptosis in acute myeloid leukemia (AML).[1]
This compound Efficacy Data
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line/Type | Cancer Type | IC50 (µM) | Citation(s) |
| Glioma Stem Cells (GSCs) | Glioblastoma | 3 - 5 | [4] |
| T98G | Glioblastoma | 70 | [4] |
| U87-MG | Glioblastoma | 35 | [4] |
| LNCaP | Prostate Cancer | ~50 | |
| PC3 | Prostate Cancer | ~40 | |
| DU145 | Prostate Cancer | ~60 | |
| KYSE70 | Esophageal Squamous Cell Carcinoma | 68.6 | |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 66.76 | |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 78.19 | |
| Primary AML cells | Acute Myeloid Leukemia | < 1 |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment Protocol | Efficacy Outcome | Citation(s) |
| Ovarian Cancer (SK-OV-3 Xenograft) | Initial dose of 100 mg/Kg IV, followed by twice weekly 10 mg/Kg IV treatments. | 46% tumor growth retardation at 32 days. | [4] |
| Non-Small Cell Lung Cancer (A549 Xenograft) | Intra-tumoral treatment for 18 days. | Significantly smaller tumors compared to controls. | [5] |
| Prostate Cancer (LNCaP Xenograft) | Not specified. | Blocks tumor growth over an extended period. | [3] |
| Glioblastoma (U87-MG Xenograft) | Three consecutive daily doses in combination with radiotherapy. | Tumor growth delay. | [4] |
HTL-001: A Next-Generation HOX/PBX Inhibitor
HTL-001 is a modified version of this compound, developed to enhance its therapeutic efficacy.[3] Preclinical studies suggest that HTL-001 is more potent than its predecessor in several cancer models.[3]
HTL-001 Efficacy Data
Table 3: In Vitro Efficacy of HTL-001 (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| GBM4 | Glioblastoma | 21.84 | [3] |
| U87 | Glioblastoma | ~30-40 | [3] |
| LN18 | Glioblastoma | ~40-50 | [3] |
| T98G | Glioblastoma | ~50-60 | [3] |
| U118 | Glioblastoma | ~60-70 | [3] |
| GL261 (murine) | Glioblastoma | 66.13 | [3] |
Table 4: In Vivo Efficacy of HTL-001
| Cancer Model | Treatment Protocol | Efficacy Outcome | Citation(s) |
| Glioblastoma (U87 Xenograft, Subcutaneous) | 20 mg/kg intraperitoneal injection, thrice weekly. | Statistically significant retardation of tumor growth compared to PBS controls. | [3] |
| Glioblastoma (Murine Orthotopic Model) | Not specified. | Doubles the global survival of mice. | [6] |
Other HOX Inhibitor Strategies
While peptide-based inhibitors like this compound and HTL-001 are the most clinically advanced, other strategies are under investigation. These primarily focus on targeting individual HOX proteins or their downstream effectors.
-
Small Molecule Inhibitors: The development of small molecules that directly inhibit the HOX/PBX interaction has been challenging. However, some compounds have been identified that can modulate HOX gene expression indirectly.
-
Targeting Specific HOX Proteins: Inhibitors targeting specific HOX proteins, such as HOXA9 and HOXB7, are in early preclinical development. For example, the small molecules DB1055 and DB818 have shown anti-leukemic activity in AML models by inhibiting HOXA9/DNA binding. CMap analysis has identified potential small molecule inhibitors for HOXB7, including NU-1025, thiamine, and vinburnine, though their efficacy is yet to be demonstrated.
A direct quantitative comparison with this compound or HTL-001 is not yet possible for these emerging inhibitors due to the early stage of their development.
Experimental Protocols
In Vivo Xenograft Studies with this compound
-
Ovarian Cancer (SK-OV-3 Xenograft):
-
SK-OV-3 cells are injected into the flank of nude mice.
-
When the average tumor volume reaches 100 mm³, mice receive an initial intravenous (IV) dose of this compound at 100 mg/kg.
-
Subsequent treatments are administered twice weekly via IV injection at a dose of 10 mg/kg.
-
Tumor growth is monitored and compared to a control group receiving a vehicle.[4]
-
-
Non-Small Cell Lung Cancer (A549 Xenograft):
-
A549 cells are used to establish xenografts in nude mice.
-
This compound is administered via intra-tumoral injection for a period of 18 days.
-
Tumor size is measured and compared to control groups.[5]
-
-
Glioblastoma (U87-MG Xenograft):
-
Subcutaneous xenografts of U87-MG cells are established in Balb/c nude mice.
-
Treatments, consisting of the this compound peptide and/or radiation, are administered in three doses over consecutive days.
-
Tumor growth delay is assessed as the primary endpoint.[4]
-
In Vivo Xenograft Study with HTL-001
-
Glioblastoma (U87 Xenograft, Subcutaneous):
-
U87 cells are inoculated subcutaneously in mice.
-
Mice are treated with either 20 mg/kg of HTL-001 or a phosphate-buffered saline (PBS) control.
-
Treatments are administered thrice weekly via intraperitoneal injection.
-
Tumor growth is monitored and compared between the treatment and control groups.[3]
-
Visualizing the Mechanisms and Workflows
Caption: this compound and HTL-001 inhibit HOX/PBX dimerization, leading to apoptosis.
Caption: Workflow for assessing in vivo efficacy of HOX inhibitors.
Caption: Comparison of different HOX inhibitor strategies.
Conclusion
The inhibition of the HOX/PBX protein-protein interaction represents a promising therapeutic strategy for a variety of cancers. The peptide inhibitor this compound has demonstrated broad anti-tumor activity in preclinical models. Its successor, HTL-001, appears to offer enhanced efficacy, particularly in glioblastoma. While direct quantitative comparisons are still emerging, the available data suggest a significant therapeutic potential for these pan-HOX inhibitors. Further research into small molecule inhibitors and agents targeting specific HOX proteins may provide additional therapeutic avenues in the future. Head-to-head clinical trials will be necessary to definitively establish the comparative efficacy of these different HOX-targeting strategies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. openworks.mdanderson.org [openworks.mdanderson.org]
- 3. HOX and PBX gene dysregulation as a therapeutic target in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P01.04: THERAPEUTIC POTENTIAL OF TARGETING HOX PROTEIN FUNCTION IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Extensive Invasive Intracranial Human Glioblastoma Xenograft Model: Role of High Level Matrix Metalloproteinase 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
HXR9 in Oncology: A Comparative Analysis of a Novel HOX/PBX Inhibitor Across Diverse Cancer Types
For Immediate Release
A novel peptide therapeutic, HXR9, has demonstrated significant anti-cancer activity across a broad spectrum of malignancies by targeting the highly conserved HOX/PBX transcription factor interaction. This guide provides a comprehensive analysis of this compound's efficacy, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals. This compound acts as a competitive antagonist, disrupting the formation of the HOX/PBX protein dimer, a complex frequently dysregulated in cancer and essential for driving oncogenic gene expression programs.[1][2] This disruption triggers distinct cell death pathways depending on the cancer type, highlighting its potential as both a broad-spectrum and precision therapeutic.
Mechanism of Action: A Dichotomy in Cell Death Pathways
This compound is a cell-permeable peptide designed to mimic the hexapeptide motif of HOX proteins, which is crucial for binding to their PBX cofactors.[2] By competitively binding to PBX, this compound prevents the formation of the oncogenic HOX/PBX dimer, leading to the de-repression of target genes that initiate cell death.
In the majority of solid tumors studied, including melanoma, mesothelioma, and non-small-cell lung cancer (NSCLC), the primary mechanism of this compound-induced cell death is apoptosis.[3][4][5] The disruption of the HOX/PBX complex leads to a rapid and significant upregulation of the transcription factor c-Fos.[6] Elevated c-Fos expression is believed to activate the extrinsic apoptotic pathway, potentially through the induction of Fas Ligand (FasL), culminating in caspase activation and programmed cell death.[6]
Conversely, in acute myeloid leukemia (AML), this compound triggers a distinct, non-apoptotic form of programmed cell death known as necroptosis.[7] This lytic form of cell death results in the release of cellular contents, which may provoke a subsequent anti-tumor immune response.[7] This differential mechanism underscores the context-dependent cellular response to HOX/PBX inhibition.
Comparative Efficacy: In Vitro Data
This compound has demonstrated potent cytotoxicity across a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary, suggesting differential sensitivity that may be linked to the underlying expression patterns of HOX genes. A summary of reported IC50 values is presented below.
| Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Melanoma | A375M | 10 | [6] |
| Me1007 | 30 | [6] | |
| Mel888 | 48 - 49 | [6] | |
| Mesothelioma | NCI-H28 | 18 | [8] |
| MSTO-211H | 25 | [3] | |
| NCI-H2052 | 45 | [3] | |
| NCI-H226 | 75 | [3] | |
| Met-5A (Control) | 98 | [8] | |
| NSCLC | A549 | 32.5 | [5] |
| H23 | 69 | [5] | |
| AML | HL-60 | 4.5 | [7] |
| OCI-AML2 | 6.1 | [7] | |
| MOLM13 | 9.1 | [7] | |
| MV4-11 | 10.4 | [7] | |
| KG1a | 16.9 | [7] | |
| Malignant B-Cells | Multiple Lines | Dose-dependent anti-proliferative effects observed. | [9] |
| Breast Cancer | Multiple Lines | Apoptosis induced; sensitivity correlates with HOXB1-B9 expression. | [10] |
Note: The non-malignant mesothelial cell line, Met-5A, shows significantly lower sensitivity to this compound, suggesting a potential therapeutic window.[8]
Predictive Biomarkers and In Vivo Efficacy
A key aspect of this compound's therapeutic potential lies in the ability to predict tumor sensitivity based on specific molecular signatures.
-
Breast Cancer: Sensitivity to this compound is directly correlated with the averaged expression of HOX genes from HOXB1 to HOXB9.[10] A subset of primary tumors with highly elevated expression of this gene signature may be particularly susceptible.[10]
-
Mesothelioma: Sensitivity correlates with the ratio of oncogenic to tumor-suppressor HOX genes.[3] Furthermore, high expression of the HOXB4 gene is strongly associated with shorter overall survival, marking it as a potential prognostic and predictive biomarker.[3][11]
-
Acute Myeloid Leukemia (AML): High expression of HOXA cluster genes and PBX3 is associated with greater sensitivity to this compound.[1]
In vivo studies using xenograft models have corroborated the in vitro findings. This compound administration has been shown to significantly reduce or prevent the growth of melanoma, breast, lung, ovarian, prostate, and mesothelioma tumors in mice.[12] For example, in a mesothelioma xenograft model, this compound treatment stopped tumor growth, which was associated with a loss of tumor blood vessels and widespread cancer cell death.[3][11]
Experimental Protocols and Methodologies
The following section details the key experimental methodologies cited in the evaluation of this compound.
Cell Viability and Cytotoxicity Assays
-
Principle: To determine the concentration-dependent effect of this compound on cancer cell proliferation and survival.
-
Protocols:
-
MTS/XTT Assay: Cells are seeded in 96-well plates and treated with serial dilutions of this compound and a control peptide (CXR9) for 24-72 hours. A tetrazolium salt (MTS or XTT) is added, which is converted by metabolically active cells into a colored formazan product. Absorbance is measured to quantify cell viability and calculate IC50 values.[3]
-
LDH Assay: Lactate dehydrogenase (LDH) is released from cells with damaged membranes. Cell culture supernatant is collected after this compound treatment and mixed with an LDH substrate. The resulting colorimetric change is proportional to the amount of cell death.[7]
-
[³H]-Thymidine Incorporation: To measure cell proliferation, cells are treated with this compound for 48 hours and then pulsed with [³H]-thymidine. The incorporation of the radiolabel into newly synthesized DNA is measured as an indicator of proliferation.[9]
-
Apoptosis and Necroptosis Assays
-
Principle: To identify and quantify the specific mode of cell death induced by this compound.
-
Protocols:
-
Annexin V / Propidium Iodide (PI) Staining: Treated cells are stained with FITC-conjugated Annexin V (detects early apoptotic cells) and PI (detects late apoptotic/necrotic cells). Cell populations are quantified using flow cytometry.[11]
-
Caspase Activity Assays: Activation of executioner caspases (e.g., Caspase-3/7) is a hallmark of apoptosis. This can be measured using fluorescent substrates (e.g., NucView) or by Western blot analysis for cleaved forms of caspases and their substrate, PARP.[6]
-
Use of Inhibitors: To confirm the cell death pathway, cells are pre-treated with pathway-specific inhibitors, such as the pan-caspase inhibitor Z-VAD-FMK, before this compound exposure to see if cell death can be rescued.[6]
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Cell Implantation: Human cancer cells (e.g., 1x10⁶ to 5x10⁶) are injected subcutaneously into the flank of immunodeficient mice (e.g., Athymic Nude or SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Mice are randomized into treatment (this compound) and control (saline or control peptide) groups. This compound is typically administered via intraperitoneal or intratumoral injection at specified doses and schedules (e.g., 10 mg/kg, twice weekly).[4]
-
Monitoring: Tumor volume is measured regularly (e.g., with calipers) over the course of the study. Animal weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised for histological and immunohistochemical analysis to assess cell death and other markers.
-
Comparison with Alternatives & Future Directions
This compound represents a novel therapeutic strategy by targeting transcription factor interactions, a class of targets historically considered "undruggable." This mechanism is distinct from conventional chemotherapies and many other targeted agents that focus on kinases or cell surface receptors. This novelty suggests this compound could be effective in cancers that have developed resistance to other treatments.
Furthermore, the unique mechanisms of action open possibilities for combination therapies. In AML, for instance, the efficacy of this compound-induced necroptosis was significantly enhanced when combined with a protein kinase C (PKC) inhibitor, suggesting a synergistic relationship that could be exploited clinically.[7]
While this compound has shown considerable promise in preclinical models, clinical trials are necessary to establish its safety and efficacy in humans. A variant of this compound was anticipated to enter clinical trials, which will be critical in validating this therapeutic approach.[1] Future research will likely focus on refining predictive biomarkers to select patient populations most likely to benefit, optimizing drug delivery, and exploring rational combination strategies to overcome resistance and enhance therapeutic outcomes.
References
- 1. Targeting HOX/PBX dimers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. HOX transcription factors are potential targets and markers in malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of HOX/PBX dimer formation blocks the in vivo proliferation of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HOX transcription factors are potential therapeutic targets in non-small-cell lung cancer (targeting HOX genes in lung cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Disruption of HOX activity leads to cell death that can be enhanced by the interference of iron uptake in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the HOX/PBX dimer in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HOX transcription factors are potential targets and markers in malignant mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
Validating HXR9-Induced cFos Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HXR9's performance in inducing cFos expression against other experimental alternatives. It includes supporting data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
This compound: A Potent Inducer of cFos Expression
This compound is a synthetic peptide that acts as a competitive inhibitor of the interaction between HOX and PBX proteins.[1][2] This inhibition leads to a significant increase in the transcription of the immediate early gene cFos.[1][2] The upregulation of cFos has been demonstrated to induce apoptosis in a variety of cancer cell lines, making this compound a compound of interest for therapeutic development.[1][3][4]
The mechanism of action involves this compound mimicking the hexapeptide loop of HOX proteins, which binds to a pocket in PBX.[1][2] By competitively binding to PBX, this compound prevents the formation of the HOX/PBX dimer, which normally represses the expression of target genes, including cFos.[1][2]
Comparative Performance of cFos Induction Methods
The following table summarizes the quantitative data on the performance of this compound in inducing cFos expression compared to a control peptide (CXR9) and other stimuli.
| Induction Method | Cell Line(s) | Concentration/Stimulus | Fold Increase in cFos mRNA (relative to control) | Reference |
| This compound | PC3, DU145, LNCaP, WPMY-1 | 60 μM for 2 hours | Significant increase (quantitative data not specified in abstract) | [5] |
| This compound | U-CH1 vs U-CH19 (chordoma) | 30 μM for 4 hours | 115-fold stronger in U-CH1 | [6] |
| This compound | U-CH11R vs U-CH11 (chordoma) | 30 μM for 4 hours | 4.6-fold higher in U-CH11R | [6] |
| CXR9 (inactive control) | PC3, DU145, LNCaP, WPMY-1 | 60 μM for 2 hours | No significant increase | [5] |
| CXR9 (inactive control) | Oral Squamous Carcinoma Cells | Not specified | No significant increase | [3] |
| Potassium Chloride (KCl) | Neuronal cultures | 55 mM | Effective increase | [7] |
| Brain-Derived Neurotrophic Factor (BDNF) | Neuronal cultures | Not specified | Effective increase | [7] |
| Forskolin | Neuronal cultures | Not specified | Effective increase | [7] |
| Glutamate | Astrocytes | Not specified | Rapid increase (peak at 1 hour) | [8] |
Signaling Pathway and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Caption: this compound Signaling Pathway for cFos Induction.
Caption: Experimental Workflow for Validating this compound.
Detailed Experimental Protocols
In Vitro cFos Induction with this compound
-
Cell Culture: Culture human cancer cell lines (e.g., PC3, DU145, LNCaP for prostate cancer) in appropriate media and conditions.
-
Treatment: Treat cells with a working concentration of this compound (e.g., 60 µM) and the inactive control peptide CXR9 for a specified time (e.g., 2 hours for mRNA analysis).[5]
-
RNA Extraction and Quantitative PCR (qPCR):
-
Western Blotting:
-
Lyse treated and untreated cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against cFos protein and a suitable secondary antibody.
-
Detect the signal to visualize and quantify cFos protein levels.
-
-
Apoptosis Assay (Annexin-V):
-
Treat cells with this compound and CXR9 for a longer duration (e.g., 24-48 hours).
-
Stain cells with Annexin-V and a viability dye (e.g., Propidium Iodide).
-
Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.[3]
-
-
Cytotoxicity Assay (LDH):
-
Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.[3]
-
Alternative Methods for cFos Induction
-
Chemical Stimulation (e.g., KCl):
-
Prepare a stock solution of Potassium Chloride (KCl).
-
Treat cultured neuronal cells with a final concentration of 55 mM KCl to induce depolarization and subsequent cFos expression.[7]
-
Harvest cells at different time points to analyze cFos mRNA and protein levels as described above.
-
-
Growth Factor Stimulation (e.g., BDNF):
-
Treat neuronal cultures with an effective concentration of Brain-Derived Neurotrophic Factor (BDNF).[7]
-
Analyze cFos expression at appropriate time points post-treatment.
-
In Vivo Validation of this compound
-
Animal Model: Establish a mouse xenograft model by subcutaneously inoculating human cancer cells (e.g., LNCaP) into immunocompromised mice.[4]
-
This compound Administration: Once tumors are established, administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection).[4]
-
Tumor Growth Monitoring: Measure tumor volume regularly to assess the effect of this compound treatment on tumor growth over an extended period.[4]
-
Immunohistochemistry: At the end of the study, tumors can be excised, sectioned, and stained for cFos to confirm its induction in vivo.
Conclusion
The available evidence strongly supports the role of this compound as a potent and specific inducer of cFos expression, leading to apoptosis in various cancer models. Its mechanism of action, targeting the HOX/PBX protein-protein interaction, offers a clear rationale for its observed effects. While other stimuli can also induce cFos, this compound's targeted approach makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The experimental protocols outlined in this guide provide a framework for researchers to independently validate and further explore the potential of this compound.
References
- 1. Targeting HOX/PBX dimers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting HOX-PBX interactions causes death in oral potentially malignant and squamous carcinoma cells but not normal oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HOX transcription factors in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stimulus-specific combinatorial functionality of neuronal c-fos enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
HXR9's Dichotomous Cell Death Mechanism: A Comparative Guide to Apoptosis and Necroptosis Induction
The peptide HXR9, a competitive antagonist of the HOX/PBX protein interaction, exhibits a fascinating duality in its mechanism of inducing cell death. In solid tumors, this compound primarily triggers apoptosis, a programmed and immunologically quiet form of cell suicide. Conversely, in hematological malignancies such as acute myeloid leukemia (AML), this compound orchestrates necroptosis, a regulated form of necrosis characterized by inflammation. This guide provides a comprehensive comparison of these two distinct cell death pathways induced by this compound, supported by experimental data and detailed protocols for researchers.
Apoptosis in Solid Tumors vs. Necroptosis in Hematological Malignancies
This compound's ability to disrupt the HOX/PBX dimer initiates distinct downstream signaling cascades depending on the cellular context. In solid tumor cells, this disruption leads to the upregulation of pro-apoptotic genes, culminating in caspase activation and the typical morphological and biochemical hallmarks of apoptosis. In contrast, AML cells treated with this compound activate a caspase-independent pathway involving Receptor-Interacting Protein Kinase 1 (RIPK1) and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), the key effectors of necroptosis.
This differential response presents a significant therapeutic opportunity, as it suggests that this compound could be effective against cancers that have developed resistance to apoptosis-inducing therapies.
Quantitative Analysis of this compound-Induced Cell Death
The following tables summarize the quantitative data from various studies, highlighting the differential effects of this compound on cell viability and the induction of apoptosis and necroptosis markers in different cancer cell types.
Table 1: this compound-Induced Apoptosis in Solid Tumor Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Assay | Result |
| B16 | Melanoma | 60 | Annexin V/PI | Significant increase in late-phase apoptosis[1] |
| NCI-H28 | Mesothelioma | 18 | Annexin V/7-AAD | Significant increase in apoptosis[2] |
| Glioma Stem Cells | Glioblastoma | Not Specified | Annexin V/7-AAD, Caspase 3/7 Glo | Dose-dependent increase in apoptosis[3] |
| IM-9 | B-cell Malignancy | 20 | Annexin V | Small increase in apoptosis (dramatically increased with ch128.1Av)[4] |
| MONO-MAC-6 | Leukemia | 10 or 20 | Annexin V/PI | 40.2% or 88.7% late-phase apoptosis, respectively[5] |
Table 2: this compound-Induced Necroptosis in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | This compound IC50 (µM) | Assay | Key Findings |
| HL-60 | 6.1 | LDH Assay | This compound induces cell death.[6] |
| K562 | 16.9 | LDH Assay | This compound induces cell death.[6] |
| KU812F | 9.1 | LDH Assay | This compound induces cell death.[6] |
| Primary AML cells | < 1 | Proliferation Assay | This compound significantly reduces proliferation.[6] |
| AML Cell Lines | Not specified | Necrostatin-1 Assay | This compound-induced cell death is rescued by the RIPK1 inhibitor Necrostatin-1, confirming necroptosis.[7] |
| AML Cell Lines | IC50 or 2xIC50 | z-VAD-FMK Assay | The pan-caspase inhibitor z-VAD-FMK does not rescue cells from this compound-induced death, indicating a caspase-independent mechanism.[7] |
Signaling Pathways of this compound-Induced Cell Death
The distinct mechanisms of this compound-induced cell death are governed by different signaling pathways.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Disruption of HOX activity leads to cell death that can be enhanced by the interference of iron uptake in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HXR9 and Its Derivatives in Cancer Therapy
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the HOX/PBX inhibitor HXR9 and its derivatives, focusing on their performance, mechanism of action, and supporting experimental data.
This compound, a cell-penetrating peptide, has emerged as a promising therapeutic agent by competitively antagonizing the interaction between HOX transcription factors and their PBX cofactors. This disruption has been shown to selectively induce apoptosis and inhibit proliferation in a wide range of cancer cells. This guide provides a comprehensive comparison of this compound and its notable derivative, HTL-001, summarizing their efficacy, underlying mechanisms, and the experimental protocols used for their evaluation.
Mechanism of Action: Disrupting the HOX/PBX Dimer
This compound and its derivatives function by mimicking the hexapeptide motif of HOX proteins, which is crucial for their interaction with PBX.[1] By binding to the pocket on PBX that HOX proteins would normally occupy, these peptides prevent the formation of the HOX/PBX heterodimer.[1] This disruption leads to the upregulation of several pro-apoptotic and tumor-suppressing genes that are normally repressed by the HOX/PBX complex, including cFos, DUSP1 (Dual Specificity Phosphatase 1), and ATF3 (Activating Transcription Factor 3).[2] The subsequent increase in cFos expression can activate the extrinsic apoptotic pathway through the Fas/FasL system.[1]
References
Safety Operating Guide
Navigating the Disposal of HXR9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for HXR9, a cell-permeable peptide antagonist of the HOX/PBX interaction used in cancer research.[1][2][3] While specific disposal instructions for this compound are not publicly available, this guide is founded on established best practices for the management of hazardous laboratory chemical waste.
Understanding this compound: Chemical and Biological Profile
This compound is a research peptide that selectively induces apoptosis in cells with high expression of HOXA/PBX3 genes.[1][2][3] Due to its biological activity, it is prudent to handle and dispose of this compound as a hazardous chemical.
| Property | Value | Source |
| CAS Number | 917953-08-3 | [4] |
| Molecular Formula | C119H193N53O20S | [4] |
| Molecular Weight | 2718.21 g/mol | [4] |
| Solubility | Water: 50 mg/mL (18.15 mM; requires ultrasonic) | [2] |
| Storage | Powder: -20°C for 2 years. In DMSO: 4°C for 2 weeks, -80°C for 6 months. | [5][6] |
| Biological Activity | Competitive antagonist of HOX/PBX interaction, induces apoptosis. | [1][2][3] |
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, adherence to fundamental safety measures is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contamination: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Hand Washing: Thoroughly wash hands with soap and water after handling this compound and before leaving the laboratory.
Step-by-Step this compound Disposal Protocol
The following protocol is a general guideline. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies and local regulations.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for "this compound Hazardous Waste."
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure screw-top lid.
-
Ensure the container is in good condition and free from cracks or damage.
-
-
Waste Collection:
-
Solid Waste: Carefully place unused or expired this compound powder, along with any contaminated materials such as pipette tips, tubes, and gloves, directly into the designated hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in the designated liquid hazardous waste container. The first rinse of any glassware that contained this compound must also be collected as hazardous waste.[7]
-
-
Storage of Waste:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[7]
-
Store the sealed container in a designated and secure hazardous waste accumulation area within the laboratory, away from general work areas.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[7]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container through your institution's licensed hazardous waste disposal service.
-
Complete all necessary waste disposal forms as required by your institution and regulatory agencies.
-
This compound Disposal Workflow
Caption: A flowchart illustrating the key steps for the proper and safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 917953-08-3|DC Chemicals [dcchemicals.com]
- 5. This compound hydrochloride|COA [dcchemicals.com]
- 6. This compound hydrochloride|CAS |DC Chemicals [dcchemicals.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
